Bleomycin hydrochloride
Description
Structure
2D Structure
Properties
IUPAC Name |
3-[[2-[2-[2-[[2-[[4-[[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[3-[4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propyl-dimethylsulfanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H83N17O21S3/c1-20-33(69-46(72-44(20)58)25(12-31(57)76)64-13-24(56)45(59)82)50(86)71-35(41(26-14-61-19-65-26)91-54-43(39(80)37(78)29(15-73)90-54)92-53-40(81)42(93-55(60)88)38(79)30(16-74)89-53)51(87)66-22(3)36(77)21(2)47(83)70-34(23(4)75)49(85)63-10-8-32-67-28(18-94-32)52-68-27(17-95-52)48(84)62-9-7-11-96(5)6/h14,17-19,21-25,29-30,34-43,53-54,64,73-75,77-81H,7-13,15-16,56H2,1-6H3,(H13-,57,58,59,60,61,62,63,65,66,69,70,71,72,76,82,83,84,85,86,87,88)/p+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVAGSVQBOHSSS-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCC[S+](C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H84N17O21S3+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1415.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Bleomycin appears as colorless or yellowish powder. Possible bluish color depending on copper content. (NTP, 1992) | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | BLEOMYCIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19884 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
Soluble (NTP, 1992), Colorless or yellowish powder which becomes bluish depending on copper content. Very sol in water, methanol; practically insol in acetone, ethyl acetate, butyl acetate, ether; slightly sol in ethanol. /Bleomycins/, HIGHLY SOL IN WATER & METHANOL; SPARINGLY SOL IN ALC; INSOL IN ACETONE & ETHYL ACETATE; CREAM-COLORED POWDER OR SOFT, FLUFFY LUMPS. /SULFATE SALT/, Freely soluble in water., Sol in water and methanol but insol in acetone and ether. | |
| Details | Lewis, R.J. Sr.; Hawley's Condensed Chemical Dictionary 14th Edition. John Wiley & Sons, Inc. New York, NY 2001., p. 150 | |
| Record name | BLEOMYCIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19884 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | Lewis, R.J. Sr.; Hawley's Condensed Chemical Dictionary 14th Edition. John Wiley & Sons, Inc. New York, NY 2001., p. 150 | |
| Record name | BLEOMYCIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3208 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless to yellow powder | |
CAS No. |
11056-06-7, 51041-93-1, 9041-93-4, 67763-87-5 | |
| Record name | BLEOMYCIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19884 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Isobleomycin A2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051041931 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bleomycin, sulfate (salt) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.920 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Bleomycin hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BLEOMYCIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3208 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Molecular Mechanisms of Action and Interaction
DNA Interaction and Cleavage Mechanisms
The interaction of bleomycin (B88199) with DNA is a critical first step in its mechanism of action. This interaction is multifaceted, involving both intercalation and groove binding, which positions the molecule optimally for the subsequent chemical reactions that lead to DNA cleavage.
Intercalation and Minor Groove Binding within Nucleic Acid Structures
Bleomycin's binding to DNA is a complex process that does not rely on a single mode of interaction. Instead, it utilizes a combination of intercalation and minor groove binding to secure its position on the DNA helix. mdpi.comiu.edu The bithiazole tail of the bleomycin molecule, a planar fused ring system, is capable of inserting itself between the base pairs of the DNA, a process known as intercalation. mdpi.comnih.gov This insertion is thought to unwind and extend the DNA helix. oup.com
Simultaneously, other parts of the bleomycin molecule, specifically the metal-binding domain and the disaccharide moiety, bind within the minor groove of the DNA. mdpi.comiu.edu This dual-mode binding is supported by X-ray crystallography studies, which have shown the bithiazole portion intercalated in the DNA, while the metal-binding and sugar domains are situated in the minor groove, stabilized by hydrogen bonds. mdpi.com There is a preference for binding at guanine-containing sequences, particularly 5'-GC and 5'-GT sequences. pharmacology2000.com The interaction with the minor groove is thought to be a key determinant of this sequence recognition. oup.com While intercalation contributes to the binding affinity, the interactions within the minor groove are crucial for the specific positioning required for DNA cleavage. mdpi.com
DNA Strand Scission Events
The ultimate consequence of the activation of the bleomycin-metal complex is the cleavage of the DNA backbone. iu.edu This damage is a direct result of the attack by the generated reactive oxygen species on the deoxyribose sugar of the DNA. allenpress.com The scission can result in both single- and double-strand breaks. nih.gov
The most frequent type of lesion induced by bleomycin is the single-strand break (SSB). nih.govnih.gov The process is initiated when the activated bleomycin complex abstracts a hydrogen atom from the C-4' position of a deoxyribose sugar within the DNA backbone. acs.org This creates a C-4' radical intermediate. acs.org This unstable intermediate can then undergo one of two main pathways in the presence of oxygen. One pathway leads to the formation of a base propenal and a strand break with a 3'-phosphoglycolate terminus. The other pathway results in the creation of an apurinic/apyrimidinic (AP) site, which is a lesion where the base has been removed, leaving the sugar-phosphate backbone intact. acs.org These single-strand breaks and AP sites disrupt the integrity of the DNA and can interfere with essential cellular processes like replication and transcription. allenpress.commedchemexpress.com
Double-Strand Break Generation and Cellular Repair Pathway Challenges
Bleomycin is capable of inducing both single-strand breaks (SSBs) and double-strand breaks (DSBs) in DNA. nih.govpatsnap.comnih.gov The generation of DSBs is considered the most cytotoxic lesion induced by bleomycin, as they are particularly challenging for the cell to repair and can lead to chromosomal aberrations and cell death. patsnap.compatsnap.comnih.gov The ratio of SSBs to DSBs induced by bleomycin is approximately 6:1 to 20:1. nih.gov
The mechanism of DSB formation can occur through multiple binding modes of a single bleomycin molecule or through the cooperative binding of two molecules. nih.gov One proposed mechanism suggests that after causing a primary strand break, the bleomycin molecule is reactivated and attacks the complementary strand. pnas.orgpnas.orgnih.gov This secondary attack often occurs at a site that is not typically a primary target for bleomycin cleavage. pnas.orgpnas.orgnih.gov
The complex nature of bleomycin-induced DSBs, which can include 3'-phosphoglycolate termini, poses a significant challenge to the cell's DNA repair machinery. mdpi.com Eukaryotic cells have evolved two primary pathways to repair DSBs: homologous recombination (HR) and non-homologous end joining (NHEJ). patsnap.comnih.govnih.gov Both pathways are involved in the repair of bleomycin-induced DSBs. patsnap.comnih.gov However, the extensive damage caused by bleomycin can often overwhelm these repair mechanisms, leading to cell cycle arrest and apoptosis. patsnap.compatsnap.com The repair of these lesions requires the action of several enzymes, including apurinic/apyrimidinic endonuclease I (APE1), tyrosyl-DNA phosphodiesterase 1 (TDP1), and others that can remove the 3'-phosphoglycolate ends. mdpi.com
Sequence Specificity of Bleomycin-Induced DNA Cleavage
Bleomycin does not cleave DNA randomly; instead, it exhibits a notable sequence specificity. The most frequently targeted sites are dinucleotide sequences, particularly 5'-GT and 5'-GC. nih.govdntb.gov.uaoup.com Cleavage at 5'-GA, 5'-AT, and 5'-AC dinucleotides occurs at a lower frequency. oup.comresearchgate.net
Studies have revealed more extended consensus sequences for bleomycin cleavage. In human cells, a preferred hexanucleotide sequence has been identified as 5'-RTGTAY, where 'R' is a purine (B94841) (G or A), 'Y' is a pyrimidine (B1678525) (T or C), and the asterisk () indicates the cleavage site. dntb.gov.uaresearchgate.net In plasmid DNA, the preferred consensus sequence was found to be 5'-YYGTAW, where 'W' is A or T. nih.gov The most efficiently cleaved sequence in this context was 5'-TCGTAT. nih.gov The local DNA structure, including the width of the minor groove and DNA bending, can significantly influence the sequence specificity of bleomycin cleavage. oup.comnih.gov For instance, bleomycin can efficiently cleave regions of (AT)n, specifically at ApT steps. oup.comnih.gov
| Sequence Type | Preferred Sequence | Context | Reference |
|---|---|---|---|
| Dinucleotide | 5'-GT and 5'-GC | General | nih.govdntb.gov.uaoup.com |
| Trinucleotide | -Pyr-G-C- | pBR322 DNA | drugbank.com |
| Hexanucleotide | 5'-RTGTAY (R=G/A, Y=T/C) | Human Cellular DNA | dntb.gov.uaresearchgate.net |
| Hexanucleotide | 5'-YYGTAW (W=A/T) | Plasmid DNA | nih.gov |
| Specific Sequence | 5'-TCGT*AT | Plasmid DNA (most highly cleaved) | nih.gov |
Formation of Abasic Sites and Associated DNA Lesions
In addition to strand scission, bleomycin can also lead to the formation of abasic (AP) sites, where a base is lost from the DNA backbone. nih.govmdpi.com This occurs when the activated bleomycin complex abstracts a hydrogen atom from the C4' position of the deoxyribose sugar. mdpi.com In the absence of sufficient oxygen, this C4' radical is predominantly converted into a 4'-oxidized abasic site. mdpi.com These AP sites are alkali-labile and represent a significant form of DNA damage. oup.comoup.com
Cellular Responses to Bleomycin Hydrochloride-Induced DNA Damage
The extensive DNA damage caused by this compound triggers a complex and multifaceted cellular response aimed at either repairing the damage or eliminating the compromised cell.
Activation of DNA Damage Response (DDR) Pathways
The presence of DNA lesions, particularly DSBs, activates the DNA Damage Response (DDR) pathway, a sophisticated signaling network that coordinates cell cycle arrest, DNA repair, and, if the damage is irreparable, apoptosis. jst.go.jpnih.govplos.org
Central to the DDR are the phosphatidylinositol 3-kinase-like kinases (PIKKs), Ataxia-Telangiectasia Mutated (ATM) and Ataxia-Telangiectasia and Rad3-related (ATR). oup.commpg.de ATM is primarily activated in response to DSBs, while ATR responds to single-stranded DNA, which can arise at stalled replication forks or during the processing of other DNA lesions. oup.com Following bleomycin-induced DNA damage, both ATM and ATR are activated, initiating a signaling cascade that phosphorylates numerous downstream targets to orchestrate the cellular response. oup.comnih.gov Inhibition of the ATM/ATR pathways can suppress the G2/M checkpoint activation that is typically induced by bleomycin. oup.com
A critical downstream effector of the ATM/ATR signaling cascade is the tumor suppressor protein p53. jst.go.jp In response to DNA damage, p53 is stabilized and activated through phosphorylation by kinases like ATM and ATR. jst.go.jpatsjournals.org Activated p53 functions as a transcription factor, regulating the expression of genes involved in cell cycle arrest, DNA repair, and apoptosis. atsjournals.org
ATM and ATR Kinase Activation
Cell Cycle Perturbations Induced by this compound
This compound is known to disrupt the normal progression of the cell cycle, with its major effects observed in the G2 and M phases. drugbank.com This disruption is a direct consequence of the DNA damage it inflicts, prompting the cell to halt its division process to either repair the damage or initiate self-destruction. plos.orgatsjournals.org
G2/M Phase Arrest Mechanisms
The accumulation of cells in the G2/M phase is a characteristic response to bleomycin treatment. plos.orgnih.govnih.gov This arrest is a crucial checkpoint, preventing cells with damaged DNA from entering mitosis. plos.orgatsjournals.org The underlying mechanisms involve a complex signaling network. DNA damage triggers the activation of the p53 tumor suppressor protein. patsnap.comatsjournals.org Activated p53, in turn, induces the expression of p21WAF1/PiC1, a protein that inhibits cyclin-dependent kinases (CDKs) responsible for driving the cell cycle forward. atsjournals.orgembopress.org Specifically, p21 can inhibit the G1 cyclin-Cdk complexes and also directly bind to and inhibit the proliferating cell nuclear antigen (PCNA), a key factor in DNA replication and repair. atsjournals.org
In response to bleomycin-induced DNA double-strand breaks, ataxia-telangiectasia mutated (ATM) and ATM-Rad3-related (ATR) kinases are activated. patsnap.comembopress.org These kinases play a central role in the G2/M checkpoint by phosphorylating and activating downstream effectors that ultimately block the activation of the mitotic kinase cyclin B1-Cdk1, a key driver of entry into mitosis. embopress.org Studies in human cancer cell lines have shown that bleomycin markedly downregulates the expression of cyclin A2 and cyclin B1, further contributing to the G2/M arrest. nih.gov
| Key Protein | Role in Bleomycin-Induced G2/M Arrest | References |
| p53 | Activated by DNA damage, induces p21 expression. | patsnap.comatsjournals.org |
| p21 | Inhibits cyclin-dependent kinases (CDKs) and PCNA, halting cell cycle progression. | atsjournals.orgembopress.org |
| ATM/ATR Kinases | Activated by DNA damage, initiates signaling cascade leading to G2/M checkpoint activation. | patsnap.comembopress.org |
| Cyclin B1-Cdk1 | Mitotic kinase complex whose activation is blocked, preventing entry into mitosis. | embopress.org |
| Cyclin A2/B1 | Expression is downregulated by bleomycin, contributing to G2/M arrest. | nih.gov |
Apoptosis Induction Pathways
When DNA damage is too severe to be repaired, this compound triggers programmed cell death, or apoptosis. researchgate.netpatsnap.com This process is mediated through both intrinsic and extrinsic pathways, often involving the generation of reactive oxygen species (ROS) and the activation of a cascade of enzymes called caspases. patsnap.com
ROS-Mediated Apoptosis Mechanisms
The formation of a complex between bleomycin and metal ions, particularly iron, is crucial for its cytotoxic activity. patsnap.compatsnap.com This complex reacts with molecular oxygen to generate superoxide (B77818) and hydroxyl free radicals. patsnap.compatsnap.com These highly reactive oxygen species (ROS) are the primary agents responsible for causing single- and double-strand breaks in DNA. patsnap.compatsnap.com The resulting oxidative stress and extensive DNA damage are potent inducers of apoptosis. researchgate.net Studies have shown that ROS generation can lead to the upregulation of the Fas/FasL death receptor system, a key component of the extrinsic apoptosis pathway. nih.gov
Caspase Cascade Activation (Caspase-8, Caspase-9) in Cellular Apoptosis
The apoptotic process initiated by bleomycin involves the activation of a cascade of proteases known as caspases. Both initiator caspases, caspase-8 and caspase-9, have been implicated in bleomycin-induced apoptosis. patsnap.com
Caspase-8 and the Extrinsic Pathway: The extrinsic pathway is triggered by the activation of death receptors on the cell surface. patsnap.comnih.gov Bleomycin can induce the expression of TNF and TNF receptor family genes, which in turn activate the extrinsic pathway. nih.govnih.gov This leads to the recruitment of the adaptor protein FADD and subsequent activation of caspase-8. nih.gov Activated caspase-8 then directly cleaves and activates downstream effector caspases, such as caspase-3 and -7, executing the final stages of apoptosis. nih.gov Studies in pulmonary endothelial cells have shown that bleomycin-induced apoptosis is initiated via the extrinsic pathway, with caspase-8 activation occurring within two hours. nih.govnih.gov
Caspase-9 and the Intrinsic Pathway: The intrinsic, or mitochondrial, pathway is activated in response to severe cellular stress, such as extensive DNA damage. nih.gov While some studies suggest a role for the intrinsic pathway, others indicate it may not be the primary mechanism in certain cell types. nih.govspandidos-publications.com The intrinsic pathway involves the release of cytochrome c from the mitochondria, which then forms a complex with Apaf-1 and procaspase-9, leading to the activation of caspase-9. patsnap.comspandidos-publications.com Activated caspase-9 then activates effector caspases. patsnap.com Research on nasal polyp-derived fibroblasts showed that bleomycin treatment led to an altered Bax/Bcl-2 ratio and activation of caspase-9, indicating the involvement of the mitochondria-mediated apoptosis pathway. spandidos-publications.comnih.gov
| Caspase | Pathway | Role in Bleomycin-Induced Apoptosis | Key Findings | References |
| Caspase-8 | Extrinsic | Initiator caspase activated by death receptor signaling. | Activated within 2 hours in pulmonary endothelial cells, preceding effector caspase activation. Inhibition of caspase-8 abrogates apoptosis. | nih.govnih.gov |
| Caspase-9 | Intrinsic | Initiator caspase activated by cytochrome c release from mitochondria. | Activated in nasal polyp-derived fibroblasts, suggesting involvement of the mitochondrial pathway. | spandidos-publications.comnih.gov |
| Caspase-3 | Effector | Activated by both caspase-8 and caspase-9 to execute apoptosis. | Activation follows initiator caspase activation. | patsnap.comnih.gov |
Interaction with Other Cellular Macromolecules
While the primary target of this compound is DNA, it also interacts with other crucial cellular macromolecules, notably RNA.
RNA Degradation and Inhibition of Synthesis
Bleomycin has been shown to cause the degradation of RNA and inhibit its synthesis. nih.gov The cleavage of RNA by bleomycin is also dependent on the presence of metal ions and oxygen, similar to its action on DNA. oup.comspandidos-publications.com It can cleave various types of RNA, including transfer RNA (tRNA). researchgate.net
Protein Interactions and Binding Affinity
The biological activity and disposition of this compound are significantly influenced by its interactions with various proteins. These interactions range from binding to plasma proteins, which affects its distribution and availability, to enzymatic inactivation and engagement with intracellular proteins that modulate its mechanism of action and cellular responses.
Plasma Protein Binding (e.g., Human Serum Albumin, α1-Acid Glycoprotein) and Implications for Biological Availability
The extent to which a drug binds to plasma proteins is a critical determinant of its pharmacological profile, as only the unbound fraction is free to diffuse through cell membranes and exert its therapeutic effect. wikipedia.org this compound interacts with the two most abundant plasma proteins, Human Serum Albumin (HSA) and α1-Acid Glycoprotein (AGP). nih.gov
Spectroscopic studies have revealed that bleomycin binds to both HSA and AGP, but with a notably higher affinity for AGP. nih.gov Research using techniques such as circular dichroism, UV-vis absorbance, and fluorescence demonstrated that the binding affinity of bleomycin for AGP is an order of magnitude greater than for HSA. nih.gov This preferential binding is particularly significant because AGP is an acute-phase protein, and its concentration is often elevated in cancer patients. nih.gov Consequently, the increased levels of AGP in these patients could lead to greater sequestration of bleomycin, potentially reducing its bioavailability and therapeutic efficacy at the target site. nih.gov The binding of drugs to plasma proteins is a reversible process, establishing an equilibrium between the bound and unbound states. wikipedia.org The bound drug acts as a reservoir, and as the unbound drug is cleared, more is released from the protein to maintain equilibrium. wikipedia.org
Table 1: Bleomycin Binding Affinity to Human Plasma Proteins
| Plasma Protein | Relative Binding Affinity | Implications for Bioavailability |
|---|---|---|
| α1-Acid Glycoprotein (AGP) | High (Order of magnitude higher than HSA) nih.gov | Potential for reduced bioavailability in cancer patients due to elevated AGP levels. nih.gov |
| Human Serum Albumin (HSA) | Low nih.gov | Plays a lesser role in binding bleomycin compared to AGP. nih.gov |
Enzymatic Inactivation by Bleomycin Hydrolase
A key factor modulating the efficacy and toxicity of bleomycin is its inactivation by a specific enzyme, Bleomycin Hydrolase (BLH). drugbank.compfizermedicalinformation.com BLH is a widely distributed neutral cysteine protease, a member of the papain superfamily, that metabolically inactivates bleomycin. spandidos-publications.comnih.gov
The mechanism of inactivation involves the hydrolysis of the carboxamide bond in the β-aminoalaninamide moiety of the bleomycin molecule. drugbank.com This chemical modification, a deamination, results in the formation of deamido-bleomycin. nih.gov The resulting metabolite has a significantly reduced ability to cleave DNA and is therefore considered much less cytotoxic. nih.gov
The tissue distribution of BLH is not uniform. While it is present in most tissues, its levels are notably low in the skin and lungs. pfizermedicalinformation.com This lower enzymatic activity in these organs is thought to be a primary reason for their selective sensitivity to bleomycin-induced toxicity. pfizermedicalinformation.com Conversely, the presence of BLH in tumor cells can contribute to drug resistance. researchgate.net Studies have shown that mice genetically engineered to lack the BLH gene are significantly more sensitive to the lethal and fibrotic effects of bleomycin, confirming that BLH is the sole enzyme responsible for this deamination and a crucial protectant against bleomycin's toxicity. nih.gov
Table 2: Enzymatic Inactivation of Bleomycin
| Enzyme | Classification | Mechanism of Action on Bleomycin | Resulting Metabolite | Significance |
|---|
| Bleomycin Hydrolase (BLH) | Cysteine Protease drugbank.comspandidos-publications.com | Hydrolyzes the carboxamide bond of the β-aminoalaninamide moiety (deamination). drugbank.comnih.gov | Deamido-bleomycin nih.gov | Inactivates bleomycin, reducing its DNA-cleaving ability and cytotoxicity. nih.gov Tissue levels influence organ-specific toxicity and tumor resistance. pfizermedicalinformation.comresearchgate.net |
Interactions with Other Intracellular Proteins (e.g., GAPDH)
Beyond its interaction with DNA, bleomycin's effects can be modulated by its association with other intracellular proteins. One such protein is Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), a multifunctional enzyme known for its role in glycolysis and, more recently, in processes like DNA repair. nih.govresearchgate.net
Research suggests a link between GAPDH and the cellular response to DNA damage caused by bleomycin. Cells deficient in GAPDH have been shown to exhibit increased sensitivity to DNA-damaging agents, including bleomycin. nih.gov In E. coli, GAPDH has been found to interact with proteins involved in the base excision repair pathway, and this interaction appears to increase in cells treated with bleomycin. ub.edu This suggests that GAPDH may play a role in the cellular mechanisms that repair the specific type of DNA lesions generated by bleomycin, such as 3'-phosphoglycolate ends. nih.govub.edu
Another identified intracellular protein target for bleomycin is Annexin (B1180172) A2 (ANXA2). Affinity purification experiments using bleomycin-immobilized beads have specifically identified ANXA2 as a binding partner in lung epithelial cells. tandfonline.com This interaction is significant as it has been implicated in the mechanism of bleomycin-induced pulmonary fibrosis by impeding autophagic flux within the cells. tandfonline.com
Biosynthetic Pathways and Analogues of Bleomycin Hydrochloride
Origin from Streptomyces verticillus and Related Microorganisms
Bleomycin (B88199) is a secondary metabolite naturally produced by several species of soil-dwelling bacteria from the genus Streptomyces. The primary and most well-studied producer of bleomycin is the bacterium Streptomyces verticillus, specifically the strain ATCC15003, from which the bleomycin biosynthetic gene cluster was first cloned and characterized. nih.govacs.orgnih.gov The clinical product, known as Blenoxane, is a mixture isolated from S. verticillus cultures, consisting mainly of bleomycin A2 (about 60-70%) and bleomycin B2 (about 30%). mdpi.comoncohemakey.com
While S. verticillus is the most prominent source, other microorganisms are known to produce structurally related glycopeptide antibiotics. acs.org These include the tallysomycins, phleomycins, and zorbamycins, which share a common bleomycinic acid core structure but differ in their terminal amine groups or sugar moieties. acs.orgnih.gov For instance, Streptomyces mobaraensis has also been identified as a bleomycin producer. ufl.edu The discovery of these related compounds and their producing organisms highlights the diversity of this family of natural products and provides a basis for comparative studies of their biosynthesis.
| Producing Microorganism | Natural Product(s) |
| Streptomyces verticillus | Bleomycins (e.g., A2, B2) |
| Streptomyces mobaraensis | Bleomycins |
| Other Streptomyces species | Tallysomycins, Phleomycins, Zorbamycins |
Enzymatic Machinery Involved in Bleomycin Biosynthesis
The biosynthesis of bleomycin is a complex process orchestrated by a large multienzyme system encoded by the bleomycin (blm) gene cluster. nih.govsecondarymetabolites.org This system is a prime example of a hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) pathway. nih.govacs.orgnih.gov The core structure of bleomycin, the aglycon, is assembled from nine amino acids, one acetate (B1210297) unit, and two methyl groups from S-adenosyl methionine. acs.org
The enzymatic machinery involves a "megasynthetase" composed of multiple modules. acs.orgnih.gov Each NRPS and PKS module is responsible for the incorporation and modification of a specific building block. The process can be broadly summarized in three stages:
NRPS-mediated formation : An initial peptide chain (P-3A) is formed from the amino acids L-histidine, (2S,3R,4R)-4-amino-3-hydroxy-2-methylpentanoic acid, L-threonine, and 2'-(2-aminoethyl)-2,4'-bithiazole-4-carboxylic acid.
PKS-mediated elongation : The growing chain is then elongated by a PKS module, which adds a malonyl-CoA-derived unit. acs.org
Further NRPS elongation and tailoring : The final peptide chain is completed by additional NRPS modules, followed by tailoring reactions such as glycosylation. acs.org
Key enzymes and gene products from the blm cluster have been identified and their functions predicted or confirmed. acs.orgsecondarymetabolites.orgresearchgate.netnih.gov This includes the NRPS and PKS proteins that form the assembly line, as well as enzymes responsible for the synthesis of precursors, such as the bithiazole moiety and the sugar units. acs.org For example, the supply of the precursor GDP-mannose, which forms part of the disaccharide moiety, is critical for bleomycin production and involves enzymes like phosphomannose isomerase (ManA) and phosphomannomutase (ManB). researchgate.netnih.gov
| Enzyme/Protein System | Function in Bleomycin Biosynthesis |
| Hybrid NRPS-PKS System | Assembles the core peptide-polyketide aglycon of bleomycin. nih.govacs.org |
| BlmIII, BlmIV | Involved in the assembly of the bithiazole moiety. acs.org |
| BlmIX/BlmVIII/BlmVII | Constitute a natural hybrid NRPS/PKS/NRPS system for chain elongation. acs.orgnih.gov |
| Phosphomannose isomerase (ManA) | Key enzyme in the synthesis pathway for the precursor GDP-mannose. researchgate.netnih.gov |
| Phosphomannomutase (ManB) | Key enzyme in the synthesis pathway for the precursor GDP-mannose. researchgate.netnih.gov |
| Glycosyltransferases (e.g., BlmE) | Catalyze the attachment of sugar moieties (L-gulose and 3-O-carbamoyl-D-mannose) to the aglycon. mdpi.com |
Engineered Biosynthesis Approaches for Novel Bleomycin Analogues
The modular nature of the NRPS and PKS enzymes provides a powerful platform for generating novel bleomycin analogues through genetic engineering. nih.govmdpi.com By manipulating the genes within the blm cluster, researchers can alter the structure of the final molecule in a targeted manner. nih.govacs.orgnih.gov This field, often referred to as combinatorial biosynthesis, opens the door to creating compounds with potentially improved therapeutic properties, such as enhanced efficacy or reduced lung toxicity. mdpi.comnih.gov
Several strategies for engineered biosynthesis have been successfully employed:
Module Swapping and Inactivation : Specific NRPS or PKS modules can be inactivated or replaced to alter the peptide or polyketide backbone. This can lead to the incorporation of different amino acid or extender units.
Tailoring Enzyme Modification : Genes encoding tailoring enzymes, particularly glycosyltransferases, can be modified or deleted. This has led to the production of deglycosylated or partially glycosylated bleomycins, which are valuable for studying the role of the sugar moiety in the molecule's activity. mdpi.com
Precursor-Directed Biosynthesis : This approach involves feeding the producing organism with synthetic analogues of natural precursors, which can then be incorporated by the biosynthetic machinery to create new derivatives.
Genome Mining : Identifying and characterizing new bleomycin-type gene clusters from different microorganisms provides a source of novel enzymatic components that can be used in combinatorial biosynthesis experiments. ufl.edu
These approaches have led to the creation of numerous bleomycin analogues that are not found in nature, providing valuable tools for structure-activity relationship studies. nih.govresearchgate.net
Characterization of Microbial Bleomycin Analogues and Congeners
The term "bleomycin" refers to a family of closely related glycopeptide congeners. mdpi.com The clinically used mixture, Blenoxane, is primarily composed of bleomycin A2 and bleomycin B2, which differ only in their terminal amine substituents. mdpi.commdpi.com However, over 100 other natural and semi-synthetic bleomycin-like antibiotics have been identified. oncohemakey.com
Structurally related families of compounds include the phleomycins and the tallysomycins, which share the same core aglycon but have different terminal amines and, in the case of tallysomycins, an additional sugar unit (L-talo-heptose). acs.org
The characterization of these analogues is crucial for understanding how small structural variations affect their biological activity. For example, deglycobleomycin, which lacks the disaccharide moiety, shows reduced DNA cleavage efficiency. mdpi.com The terminal amine group is also known to influence DNA binding and cytotoxicity. Bleomycin A2 and A5 are reported to be more toxic than bleomycin B2. mdpi.com The systematic characterization of these congeners helps to build a detailed structure-activity relationship, which is essential for the rational design of new anticancer agents. nih.govresearchgate.net
| Compound Name | Structural Difference from Bleomycin A2 |
| Bleomycin B2 | Terminal amine is an agmatine (B1664431) group instead of a dimethylsulfonium group. mdpi.com |
| Phleomycins | Differ in the terminal amine group; often have a spermidine (B129725) or similar polyamine. |
| Tallysomycins | Differ in the terminal amine group and possess an additional sugar, L-talo-heptose, attached to the β-hydroxyhistidine moiety. acs.org |
| Deglycobleomycin | Lacks the disaccharide moiety (L-gulose and 3-O-carbamoyl-D-mannose). mdpi.com |
| Decarbamoyl-BLM | Lacks the carbamoyl (B1232498) group on the mannose sugar. nih.gov |
Structure Activity Relationship Sar Studies of Bleomycin Hydrochloride
Contribution of Structural Domains to DNA Binding and Cleavage Efficacy
The capacity of bleomycin (B88199) to bind and subsequently cleave DNA is not the function of a single moiety but rather the synergistic action of its core structural domains. The metal-binding domain, the DNA-binding domain, and the linker that connects them each play a defined role in the drug's mechanism of action.
The metal-binding domain is fundamental to the cytotoxic action of bleomycin. Comprising the pyrimidoblamic acid subunit and an adjacent β-hydroxyl histidine, this region is responsible for chelating a metal ion, typically iron (Fe(II)) or copper (Cu(II)), which is an absolute requirement for its DNA-cleaving activity. patsnap.compatsnap.comnih.govnih.gov Once the metal is complexed, this domain activates molecular oxygen to generate highly reactive oxygen species (ROS), such as superoxide (B77818) and hydroxyl radicals. patsnap.comnih.gov These radicals then attack the deoxyribose backbone of DNA, leading to strand breaks. patsnap.comscirp.org
Beyond its catalytic role in generating radicals, the metal-binding domain is also a primary determinant of the sequence selectivity of DNA cleavage. sci-hub.st Research has demonstrated that modifications within this domain can dramatically alter the strand selectivity of DNA cleavage at specific sites. sci-hub.st This indicates that the metal-binding region does not merely serve as a passive scaffold for the reactive metal center but actively participates in recognizing and orienting the complex at specific DNA sequences, which are preferentially 5'-GT and 5'-GC dinucleotides. mdpi.com
The primary anchor for bleomycin onto the DNA strand is the DNA-binding domain, which consists of a distinctive bithiazole moiety connected to a variable C-terminal tail. nih.govnih.gov This domain is responsible for the majority of the binding affinity of bleomycin for DNA. beatcancer.eunih.gov The interaction is thought to occur through partial or full intercalation of the flat bithiazole rings between the DNA base pairs or through binding within the minor groove. scirp.orgmdpi.commdpi.com
While the metal-binding domain dictates the catalytic cleavage, the bithiazole moiety guides the molecule to its target. Studies have shown that both the metal-binding and the bithiazole domains have their own preferred DNA-binding sequences, and sites that are cleaved most efficiently are those that allow both domains to bind to their preferred sequences simultaneously. sci-hub.st The specificity of this interaction is crucial for positioning the reactive metal center in close proximity to the cleavable C4'-H atom of the deoxyribose sugar. mdpi.com
Systematic modifications of the substituents within the linker have revealed its importance. Alterations to the valerate (B167501) and threonine subunits have been shown to cause a significant reduction in DNA cleavage efficiency. mdpi.com Interestingly, while the efficiency of cleavage is diminished by these modifications, the sequence specificity often remains similar, reinforcing the idea that sequence selection is primarily governed by the metal-binding and bithiazole domains. mdpi.com
DNA-Binding Domain (Bithiazole Moiety) in Interaction Specificity
Role of the Carbohydrate (Disaccharide) Moiety in Cellular Recognition and Uptake
Attached to the metal-binding domain is a disaccharide moiety composed of two unusual sugars, L-gulose and 3-O-carbamoyl-D-mannose. nih.gov For a long time, the function of this carbohydrate part was the least understood. However, recent studies have established its critical role in the selective targeting and uptake of bleomycin into cancer cells. nih.govcapes.gov.bracs.org While the aglycon (deglycobleomycin), which lacks the sugar moiety, can still cleave DNA in a cell-free system, it shows greatly diminished cytotoxicity against cancer cells. nih.govcapes.gov.br This discrepancy is due to the fact that the disaccharide is essential for the efficient internalization of the drug into tumor cells. nih.gov
The disaccharide moiety essentially acts as a delivery vehicle, recapitulating the tumor-targeting properties of the entire bleomycin molecule. nih.govacs.org Further research has pinpointed the 3-O-carbamoyl-D-mannose unit, and specifically its carbamoyl (B1232498) group, as being indispensable for this selective tumor cell targeting. scienceopen.comacs.org In fact, loss of the carbamoyl group has been shown to decrease DNA cleavage activity by a factor of 10, likely due to reduced cellular uptake. nih.gov These findings confirm that bleomycin is a modular molecule, composed of a tumor-targeting domain (the saccharide) and a cytotoxic, DNA-cleaving domain (the aglycon). nih.gov
Impact of the C-Terminal Tail on Binding Affinity and Biological Activity
Structure-affinity relationship studies using chemical arrays have confirmed that bleomycin derivatives with long C-terminal tails exhibit strong binding to proteins, such as the Shble resistance protein. researchgate.netnih.gov This region is not only crucial for DNA binding but has also been implicated in the drug's primary dose-limiting side effect, pulmonary toxicity. mdpi.comnih.gov The development of over 300 bleomycin analogues has largely focused on modifying this C-terminal substituent in an effort to reduce toxicity while maintaining high antitumor activity. nih.gov
| Moiety Modified | Specific Modification | Observed Effect | Reference |
|---|---|---|---|
| Carbohydrate Moiety | Removal of the entire disaccharide (deglycobleomycin) | Maintains DNA cleavage ability in vitro but shows greatly diminished cytotoxicity due to poor cellular uptake. | nih.gov, capes.gov.br |
| Carbohydrate Moiety | Loss of the carbamoyl group from the mannose sugar. | Results in a 10-fold decrease in DNA cleavage activity. | nih.gov |
| Pyrimidoblamic Acid | Replacement of C4 amine with a dimethylamino group. | Causes a 10-15x reduction in DNA cleavage efficiency and loss of sequence selectivity. | acs.org |
| C-Terminal Tail | Variation in length and charge (e.g., Bleomycin A₂ vs. B₂). | Alters DNA binding affinity and is linked to the severity of pulmonary toxicity. | nih.gov, nih.gov |
Significance of Pyrimidoblamic Acid Moieties in Bleomycin Function
The pyrimidoblamic acid subunit is a cornerstone of the metal-binding domain. nih.govnih.gov Its chemical structure is finely tuned for its dual role in metal chelation and DNA recognition. SAR studies have revealed that the C4 amine of the pyrimidine (B1678525) ring is critical for the recognition of polynucleotides. acs.org The synthesis and analysis of an analogue where this amine was replaced by a dimethylamino substituent resulted in a molecule with a 10- to 15-fold decrease in DNA cleavage efficiency and a complete loss of its characteristic sequence selectivity. acs.org This demonstrates that this specific functional group is directly involved in the interaction with DNA, likely through hydrogen bonding, which helps to correctly position the catalytic core.
Furthermore, other parts of the pyrimidoblamic acid structure, such as the propionamide (B166681) moiety, have also been shown to be important for biological interactions. These moieties contribute to the binding of bleomycin to the Shble resistance protein, an interaction that confers resistance to the producing organism. researchgate.netnih.gov This highlights the intricate role of the pyrimidoblamic acid domain not only in the drug's primary mechanism of action against DNA but also in its interactions with other biological macromolecules.
Mechanisms of Bleomycin Resistance in Research Models
Cellular and Molecular Mechanisms of Acquired Bleomycin (B88199) Resistance
Acquired resistance to bleomycin is a multifactorial phenomenon that develops in cancer cells after exposure to the drug. encyclopedia.puboncohemakey.com This resistance allows tumor cells to survive and proliferate despite ongoing chemotherapy. The primary mechanisms include decreased intracellular drug concentration, enzymatic inactivation of the drug, enhanced repair of DNA damage, and increased antioxidant capacity. plos.orgnih.gov
Research has shown that cells develop resistance through various strategies. These can involve alterations in drug intake and efflux, elevated levels of antioxidant molecules, a more robust ability to repair the DNA strand breaks caused by bleomycin, and increased metabolic inactivation of the drug itself. plos.orgnih.gov For instance, studies on human cancer cell lines that have acquired bleomycin resistance demonstrate significantly reduced DNA damage, leading to an evasion of G2/M cell cycle arrest and apoptosis. plos.org These resistant cells often exhibit a prolonged doubling time, suggesting a complex adaptation to the drug's presence. plos.org The development of resistance is a critical factor in the failure of chemotherapeutic treatments and cancer recurrence. plos.org
Role of Enhanced DNA Repair Mechanisms in Cellular Resistance Phenotypes
A primary mechanism of bleomycin's anticancer activity is its ability to induce single- and double-strand breaks in DNA. nih.gov Consequently, an enhanced capacity to repair this damage is a key strategy for cellular resistance. plos.orgfrontiersin.org Cancer cells with proficient DNA repair pathways can more effectively counteract the cytotoxic lesions produced by bleomycin, leading to survival and proliferation. researchgate.net
Studies have highlighted that cancer stem cells, in particular, may be inherently resistant to DNA-damaging agents due to their enhanced DNA damage repair capabilities. researchgate.net Research using HeLa cells has shown that the repair of bleomycin-induced 3'-phosphoglycolate termini, a specific type of DNA lesion, is significantly enhanced in actively transcribed genes. nih.gov This suggests a targeted repair process that prioritizes genetically active regions of the genome. nih.gov The efficiency of these repair mechanisms is a major determinant of a tumor cell's sensitivity to bleomycin. nih.gov Furthermore, the bleomycin resistance gene (ble) found in the transposon Tn5 has been shown to improve survival in E. coli by enhancing DNA repair, a process that also involves host genes like polA (coding for DNA polymerase I). nih.gov
Modulation of Bleomycin Uptake and Efflux Systems as Resistance Strategies
The intracellular concentration of bleomycin is a critical determinant of its cytotoxicity. Cancer cells can develop resistance by reducing drug uptake or by actively pumping the drug out of the cell. plos.orgnih.gov Bleomycin is a water-soluble molecule and does not readily cross cell membranes by passive diffusion; it is believed to be internalized via endocytosis after binding to a cell surface protein. portlandpress.comaacrjournals.org
ATP-binding cassette (ABC) transporters are a superfamily of membrane proteins that can function as efflux pumps, expelling a wide range of substances, including chemotherapeutic drugs, from the cell. mdpi.comoup.comnih.gov Overexpression of certain ABC transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), has been linked to multidrug resistance. biodragon.cnatsjournals.org Studies in murine models have shown that bleomycin administration can induce the expression of P-gp and BCRP in the lungs, leading to reduced tissue exposure to other drugs that are substrates of these transporters. atsjournals.orgnih.gov In Arabidopsis thaliana, loss of the ABC transporter ABCC3 resulted in hypersensitivity to bleomycin, while its overexpression conferred resistance, providing direct evidence for its role in bleomycin efflux. biodragon.cnnih.gov Conversely, in Mycobacterium tuberculosis, a mutant of the ABC importer Rv1819c showed increased resistance to bleomycin, indicating that impaired uptake can also be a resistance mechanism. mdpi.comoup.com
Upregulation of Endogenous Antioxidant Defense Systems in Resistant Cells
The cytotoxic action of bleomycin involves the generation of reactive oxygen species (ROS), such as superoxide (B77818) and hydroxide (B78521) free radicals, which mediate DNA cleavage. plos.orgnih.govdrugbank.com Consequently, cancer cells can acquire resistance by upregulating their endogenous antioxidant defense systems to neutralize these ROS. plos.orgmdpi.com
Elevated levels of antioxidant molecules and enzymes can detoxify the ROS produced by the bleomycin-iron complex, thereby reducing the extent of DNA damage. plos.orgmdpi.com This mechanism is a component of the broader cellular adaptation to oxidative stress. Multidrug resistance, in general, has been linked to the upregulation of antioxidant proteins like hemooxygenase-1, superoxide dismutase, and catalase. mdpi.com Studies have identified elevated antioxidant levels as one of the potential mechanisms contributing to acquired bleomycin resistance in cancer cell lines. plos.orgnih.gov
Inactivation by Bleomycin Hydrolase and Other Deactivating Enzymes
A major mechanism of resistance, particularly in normal tissues, is the enzymatic inactivation of bleomycin by bleomycin hydrolase (BLMH). nih.gov BLMH is a cytoplasmic cysteine protease that is highly conserved across species. wikipedia.org It inactivates bleomycin by hydrolyzing the carboxamide bond in the β-aminoalaninamide moiety of the molecule, converting it to a deaminated form that is unable to effectively bind iron and, therefore, cannot generate the free radicals necessary for DNA cleavage. nih.govuniprot.orgebi.ac.uk
The levels of BLMH vary among different tissues and tumor types. Tissues with low levels of BLMH, such as the skin and lungs, are particularly susceptible to bleomycin-induced toxicity. nih.govrsc.org Conversely, most cancers are resistant to bleomycin and express high levels of this enzyme. oncohemakey.com Studies have shown that knocking down BLMH in HeLa cells increases their sensitivity to bleomycin. spandidos-publications.com The action of bleomycin is therefore significantly affected by the cellular levels of BLMH, making it a key determinant of both therapeutic efficacy and tissue-specific toxicity. rsc.orgspandidos-publications.com
Involvement of Bleomycin Resistance Proteins (e.g., Shble protein, BlmB, TlmB)
In addition to BLMH, other specific proteins have been identified, particularly in bleomycin-producing organisms and in clinical resistance contexts, that confer resistance to this antibiotic. These include the Shble protein and N-acetyltransferases like BlmB and TlmB. researchgate.netnih.govnih.gov
The Shble protein, originally identified in the tallysomycin-producer Streptoalloteichus hindustanus, confers resistance by binding to bleomycin. rice.edu Homologues of this binding protein, such as BlmA and ZbmA, are found in the biosynthetic gene clusters of other bleomycin-family antibiotics. nih.govacs.org
BlmB and TlmB are N-acetyltransferases found in the bleomycin- and tallysomycin-producing Streptomyces species, respectively. researchgate.netnih.govacs.org These enzymes provide resistance by acetylating the primary amine of the β-aminoalanine moiety of metal-free bleomycin. researchgate.net This modification disrupts the metal-binding domain of the antibiotic, preventing the formation of the activated, DNA-cleaving complex. researchgate.netnih.govacs.org Research has shown that BlmB and TlmB can acetylate various members of the bleomycin family, including bleomycin, tallysomycin, phleomycin, and zorbamycin, but only in their metal-free state. nih.govnih.gov The resistance conferred by these enzymes is significant enough that the blmB gene has been used as a selectable marker in genetic engineering. nih.gov
| Resistance Protein | Producing Organism/Context | Mechanism of Action | Effect on Bleomycin | References |
| Bleomycin Hydrolase (BLMH) | Human and other mammals | Enzymatic hydrolysis | Inactivates by deamination of the β-aminoalaninamide moiety | nih.govwikipedia.orguniprot.org |
| Shble protein (TlmA) | Streptoalloteichus hindustanus | Drug sequestration | Binds to tallysomycin/bleomycin, preventing it from reaching its DNA target | rice.edufrontiersin.org |
| BlmB | Streptomyces verticillus | Enzymatic N-acetylation | Acetylates the β-aminoalanine moiety of metal-free bleomycin, disrupting the metal-binding domain | researchgate.netnih.govacs.org |
| TlmB | Streptoalloteichus hindustanus | Enzymatic N-acetylation | Acetylates the β-aminoalanine moiety of metal-free tallysomycin/bleomycin, disrupting the metal-binding domain | researchgate.netnih.govacs.org |
| BRPMBL | Gram-negative bacilli (associated with NDM-1) | Drug sequestration | Binds and sequesters bleomycin-like molecules, preventing DNA damage | asm.orgnih.gov |
Drug sequestration is a resistance strategy where a protein binds directly to the antibiotic, preventing it from reaching its cellular target. frontiersin.org This mechanism is distinct from enzymatic inactivation. In the context of bleomycin, several binding proteins have been characterized that sequester the drug.
The bleomycin resistance proteins (BRPs) like BlmA, TlmA (Shble), and ZbmA physically bind to the bleomycin-family antibiotics. acs.orgfrontiersin.org This sequestration prevents the drug from intercalating with DNA and generating strand breaks. In the producing organisms, it is proposed that these binding proteins represent the primary mechanism of self-resistance, sequestering the metal-bound form of the antibiotic and preventing its activation by molecular oxygen. researchgate.netrice.eduacs.org Similarly, a protein designated BRPMBL, found in association with the NDM-1 metallo-β-lactamase in Gram-negative bacteria, has been shown to bind and sequester bleomycin, thereby protecting the cell's DNA. nih.gov In silico modeling suggests that this protein dimerizes to effectively sequester the drug molecule. asm.orgnih.gov This direct binding and inactivation through sequestration is a highly effective and specific mode of resistance. frontiersin.orgebi.ac.uk
Investigation of Cancer Stem Cell Populations and their Contribution to Resistance
Cancer stem cells (CSCs), a subpopulation of cells within a tumor, are increasingly recognized for their role in therapeutic resistance and cancer relapse. nih.gov These cells possess intrinsic properties, such as self-renewal and the ability to differentiate, which contribute to tumor heterogeneity and resistance to conventional chemotherapeutic agents like bleomycin hydrochloride. nih.gov The resistance of CSCs is often attributed to several factors, including enhanced DNA repair mechanisms, high expression of drug efflux pumps, and potent anti-apoptotic pathways. mdpi.com
Research into the connection between CSCs and bleomycin resistance has revealed that certain populations of cancer cells with stem-like characteristics can survive and even become enriched after treatment. One study investigating the HCT116 colon cancer cell line identified a side population with cancer stem cell-like features that exhibited survival and enrichment following exposure to bleomycin. researchgate.net This resistance was linked to an efficient DNA repair mechanism. researchgate.net
Further investigation in this model highlighted the role of the telomeric repeat-binding factor 2 (TRF2). When TRF2 was silenced in HCT116 cells, there was a significant downregulation of CSC markers such as β-catenin and CD44 after bleomycin treatment, compared to control cells. researchgate.net This suggests that TRF2 plays a role in the maintenance of the cancer stem cell population and its resistance to bleomycin. researchgate.net
The presence of drug-metabolizing enzymes is another characteristic of CSCs that contributes to chemoresistance. High levels of enzymes like aldehyde dehydrogenase (ALDH) are considered a marker for CSCs in various cancers and are associated with resistance to multiple chemotherapeutic drugs. nih.govmdpi.com While the direct interaction of ALDH with bleomycin is a broad area of study, the general principle is that the metabolic activity within CSCs can contribute to the detoxification and inactivation of cytotoxic agents.
| Cell Line/Marker | Research Finding | Implication for Bleomycin Resistance |
| HCT116 | A colon cancer cell line that contains a side population with cancer stem cell-like characteristics that can survive bleomycin treatment. researchgate.net | Provides a model for studying the mechanisms of CSC-mediated resistance to bleomycin. |
| TRF2 | Silencing of TRF2 in HCT116 cells led to a reduction in cancer stem cell markers after bleomycin exposure. researchgate.net | Suggests TRF2 is involved in maintaining the CSC population and its resistance to bleomycin, potentially through DNA repair pathways. |
| β-catenin | Downregulated in TRF2-silenced HCT116 cells treated with bleomycin. researchgate.net | A marker for cancer stem cells whose expression is linked to bleomycin resistance in the context of TRF2. |
| CD44 | Expression was reduced in TRF2-silenced HCT116 cells after bleomycin treatment. researchgate.net | Another CSC marker whose presence correlates with resistance to bleomycin and is influenced by TRF2. |
| ALDH | High activity of this enzyme family is a marker for cancer stem cells and is associated with broad chemoresistance. nih.govmdpi.com | Implies a potential mechanism of intrinsic resistance in CSCs to agents like bleomycin through metabolic inactivation. |
Pre Clinical Research Methodologies and Animal Models
In vitro Cell Line Studies
Assessment of Cytotoxicity and DNA Damage in Cultured Cells
The cytotoxic effects of bleomycin (B88199) are fundamentally linked to its ability to cause DNA strand breaks. nih.gov In the presence of a metal ion, such as iron, and molecular oxygen, bleomycin forms a reactive complex that can bind to DNA. nih.gov This complex facilitates the abstraction of a hydrogen atom from the deoxyribose backbone, leading to both single- and double-strand breaks. asm.orgmdpi.com The latter is considered the primary lesion responsible for its anti-tumor activity. nih.gov
Studies in various cultured mammalian cell lines have consistently demonstrated a dose-dependent increase in DNA damage following bleomycin exposure. mdpi.com The comet assay, or single-cell gel electrophoresis, is a common technique used to visualize and quantify this damage, revealing an increase in the "tail moment" of cells, which is indicative of DNA fragmentation. mdpi.com The cytotoxicity of bleomycin is not limited to nuclear DNA; it has also been shown to cause mitochondrial DNA damage and lipid peroxidation. nih.gov
| Cell Line Type | Assay | Key Finding |
| Human Lymphocytes | Comet Assay | Dose-dependent increase in DNA single-strand breaks. mdpi.com |
| Mammalian Cells | DNA Strand Breakage Analysis | Severe single-strand breaks induced. nih.gov |
| Testicular Cancer Cells | Oxidative Stress Markers | Increased DNA damage and lipid peroxidation. spandidos-publications.com |
Cell Cycle Analysis and Apoptosis Induction Studies using Flow Cytometry
Flow cytometry is a powerful tool for analyzing the effects of bleomycin on the cell cycle and for quantifying apoptosis. Bleomycin has been shown to be selectively toxic to cells in the G2 and M phases of the cell cycle. nih.gov Treatment with bleomycin leads to an accumulation of cells in the G2/M phase, a phenomenon that can be readily observed through flow cytometric analysis of DNA content after staining with a fluorescent dye like propidium (B1200493) iodide. nih.govphysiology.org This cell cycle arrest is a direct consequence of the DNA damage, as the cell attempts to repair the lesions before proceeding with mitosis. celljournal.org
In addition to cell cycle arrest, bleomycin is a potent inducer of apoptosis, or programmed cell death. celljournal.orgoup.com Flow cytometry can detect apoptotic cells through various methods, including the identification of a sub-G1 peak, which represents fragmented DNA from apoptotic nuclei, and the use of annexin (B1180172) V staining to detect the externalization of phosphatidylserine, an early marker of apoptosis. physiology.orgresearchgate.net Studies have shown that bleomycin-induced apoptosis is a key mechanism of its cytotoxic action in cancer cell lines. physiology.orgoup.com
| Cell Line | Method | Observation |
| Human Lymphocytes | Flow Cytometry (Propidium Iodide) | Induction of a hypodiploid DNA peak, indicative of apoptotic bodies. oup.com |
| Lung Epithelial Cells (MLE) | Flow Cytometry (Annexin V) | Time-dependent increase in apoptosis. physiology.org |
| Human Cancer Cell Lines | Flow Cytometry (DNA content) | Arrest of cells in the G2/M phase of the cell cycle. nih.gov |
Studies on ROS Production and Oxidative Stress Markers in Cellular Systems
The mechanism of bleomycin-induced DNA damage is intrinsically linked to the generation of reactive oxygen species (ROS). nih.gov Bleomycin forms a complex with iron and oxygen, which leads to the production of free radicals such as superoxide (B77818) anions and hydroxyl radicals. nih.govspandidos-publications.com These highly reactive species are responsible for the oxidative cleavage of DNA. spandidos-publications.com
In vitro studies utilize various assays to measure ROS production and the resulting oxidative stress. Dichlorofluorescein diacetate (DCF-DA) is a common probe used in flow cytometry and fluorescence microscopy to detect intracellular ROS. Following exposure to bleomycin, a significant increase in ROS levels is observed in various cell types. physiology.org Furthermore, the impact of this oxidative stress can be quantified by measuring markers of cellular damage, such as lipid peroxidation (measured by thiobarbituric acid reactive substances, TBARS), protein carbonylation, and the depletion of intracellular antioxidants like glutathione (B108866) (GSH). mdpi.comspandidos-publications.com
| Cell Line Type | Marker/Assay | Finding |
| Testicular Cancer Cells | 8-isoprostane, Protein Carbonyl, TBARS, LPO | Significant increase in all markers. spandidos-publications.com |
| Testicular Cancer Cells | Glutathione (GSH), Total Antioxidant Capacity | Significant decrease in antioxidant levels. spandidos-publications.com |
| Lung Epithelial Cells | Intracellular Peroxide (ROS) | Elevated ROS levels precede mitochondrial dysfunction and apoptosis. physiology.org |
Investigating Mechanisms of Bleomycin Resistance in Cellular Models
The development of resistance to bleomycin is a significant challenge in its clinical application. nih.gov In vitro models are crucial for elucidating the molecular mechanisms underlying this resistance. Several potential mechanisms have been identified through studies on bleomycin-resistant cell lines, which are often developed by exposing parental cell lines to gradually increasing concentrations of the drug. nih.gov
Key mechanisms of resistance include:
Increased drug inactivation: Some resistant cells exhibit elevated levels of bleomycin hydrolase, an enzyme that metabolically inactivates the drug. nih.gov
Altered drug transport: Changes in the influx or efflux of bleomycin can reduce its intracellular concentration. nih.gov
Enhanced DNA repair: Increased capacity to repair bleomycin-induced DNA strand breaks can confer resistance. nih.gov
Elevated antioxidant levels: Higher concentrations of antioxidants can neutralize the ROS generated by bleomycin, thereby reducing its DNA-damaging effects. nih.gov
Evasion of cell cycle arrest and apoptosis: Resistant cells may bypass the G2/M checkpoint and evade programmed cell death, allowing them to continue proliferating despite the presence of the drug. nih.gov
| Resistance Mechanism | Experimental Observation |
| Increased Drug Inactivation | Elevated levels of bleomycin hydrolase in some resistant cell lines. nih.gov |
| Evasion of Cell Cycle Arrest | Resistant cells show less G2/M arrest compared to parental cells. nih.gov |
| Evasion of Apoptosis | Reduced apoptosis induction in resistant sub-clones. nih.gov |
| Enhanced DNA Repair | Implied by reduced DNA damage in resistant cells for a given dose. nih.gov |
In vivo Animal Models
Bleomycin-Induced Pulmonary Fibrosis Models
One of the most significant applications of bleomycin in pre-clinical research is the creation of animal models for idiopathic pulmonary fibrosis (IPF). nih.gov This is based on the observation that pulmonary fibrosis is a major adverse effect of bleomycin treatment in humans. nih.gov The intratracheal administration of bleomycin to rodents, such as mice and rats, induces a lung injury that progresses from an initial inflammatory phase to a subsequent fibrotic phase, closely mimicking the pathology of human IPF. nih.gov
The sequence of events in this model typically involves an acute inflammatory response within the first week, followed by the development of fibrotic changes, including the deposition of extracellular matrix proteins like collagen, which can be observed for up to 28 days or longer. nih.gov These models are instrumental in studying the pathogenesis of pulmonary fibrosis and for evaluating the efficacy of potential anti-fibrotic therapies. nih.govscispace.com Key readouts in these models include histopathological assessment of fibrosis (e.g., using the Ashcroft score), quantification of lung collagen content (e.g., via hydroxyproline (B1673980) assays), and analysis of bronchoalveolar lavage fluid (BALF) for inflammatory cells and mediators. More recent advancements have incorporated functional assessments like Forced Vital Capacity (FVC) to improve the translational relevance of these models. nih.gov
| Animal Model | Key Features | Common Readouts |
| Mouse (C57/BL6J) | Widely used, well-characterized model with an acute inflammatory phase followed by fibrosis. wuxibiology.com | Ashcroft score, Hydroxyproline content, Bronchoalveolar lavage fluid (BALF) analysis, Lung function (FVC). nih.gov |
| Rat | Similar to the mouse model, used to study fibrotic progression over a 28-day time-course. | Histopathology, Hydroxyproline content. |
Evaluation of Fibrotic and Inflammatory Markers in Animal Tissues
Use of Bleomycin in Establishing in vivo Tumor Models (e.g., Orthotopic Lung Cancer Engraftment)
Beyond its use in fibrosis models, bleomycin hydrochloride serves a critical role in establishing in vivo tumor models. nih.govjove.comjove.comnih.gov Specifically, pre-conditioning the lungs of mice with a low dose of bleomycin can significantly enhance the engraftment efficiency of orthotopically injected lung cancer cells. nih.govjove.comjove.comnih.gov
The rationale behind this method is that the transient lung injury and fibrotic microenvironment induced by bleomycin create a more receptive niche for tumor cell implantation and growth. nih.govnih.gov Studies have demonstrated that injuring the airways with bleomycin prior to the instillation of lung adenocarcinoma cells can increase the tumor engraftment rate from as low as 0-17% to as high as 71-100%. nih.gov This method has been successfully applied to both mouse and human lung cancer cell lines in various mouse strains. nih.gov The process typically involves intratracheal injection of bleomycin, followed by intratracheal injection of the tumor cells approximately 14 days later. jove.comnih.gov This enhanced model is valuable for studying tumor-stroma interactions, metastatic dissemination, and for more efficiently generating patient-derived xenografts. jove.com
Pharmacological and Biochemical Assessments in Animal Tissues and Biofluids
In pre-clinical studies involving bleomycin, a range of pharmacological and biochemical assessments are conducted on animal tissues and biofluids to understand the drug's effects and the underlying biological processes.
Pharmacokinetic studies track the distribution and metabolism of bleomycin. Following injection in mice, bleomycin is metabolized in the liver, kidneys, and spleen, but notably, not in the lungs. nih.gov This lack of metabolism in the lung is a key reason for its pulmonary toxicity. nih.gov The primary metabolite, desamido-bleomycin A2, is less toxic to the lungs than the parent compound. nih.gov
Biochemical assessments of lung tissue and BALF are central to characterizing the induced pathology. In fibrosis models, lung homogenates are analyzed for markers of oxidative stress, such as thiobarbituric acid reactive substances (TBARS), conjugated dienes, and protein carbonyls, which are typically increased after bleomycin administration. benthamdirect.com The levels of antioxidants and antioxidant enzymes like glutathione, superoxide dismutase, and catalase are also measured, as bleomycin induces an oxidant/antioxidant imbalance. nih.govbenthamdirect.comcsic.es
Metabolomic and lipidomic profiling of lung tissue from bleomycin-treated mice has revealed significant metabolic perturbations. biologists.comresearchgate.net These studies show increased degradation of proteins, nucleic acids, and lipids, along with increased collagen synthesis. biologists.com There is also evidence of a shift in energy metabolism towards aerobic glycolysis, indicated by increased lactate (B86563) production, and altered lipid metabolism, including an increase in inflammatory eicosanoids. biologists.comresearchgate.net These metabolic changes reflect the cellular and pathological features of fibrosis. biologists.com
In BALF, besides inflammatory cells and cytokines, the activity of various enzymes can be measured. For example, the activity of the cysteine protease cathepsin B has been shown to increase significantly in the BALF of mice with bleomycin-induced fibrosis. d-nb.info
Table 3: Common Pharmacological and Biochemical Assessments
Advanced Analytical and Biophysical Characterization Techniques
Spectroscopic Techniques for Ligand-Macromolecule Interaction Studies
Spectroscopic methods are fundamental in probing the binding of Bleomycin (B88199) to its biological targets. These techniques monitor changes in the physical properties of the molecule or its environment upon interaction, offering valuable data on binding modes, affinity, and induced conformational changes.
Circular Dichroism (CD) spectroscopy is a powerful tool for investigating the conformational changes in macromolecules upon ligand binding. creative-proteomics.com It is particularly sensitive to alterations in the secondary structure of proteins and the tertiary structure of both proteins and nucleic acids. mdpi.com
Magnetic Circular Dichroism (MCD), a related technique, has been employed to study the biologically active iron-bound form of Bleomycin (FeIIBLM). nih.gov When FeIIBLM binds to DNA, it significantly perturbs the Fe(II) active site, leading to a change in the intensity ratio of the d-d transitions. nih.gov This perturbation occurs regardless of the DNA sequence, indicating a general interaction mechanism, likely involving the intercalation of the bithiazole tail into the DNA helix which brings the metal-binding domain into close proximity, causing steric interactions. nih.gov
UV-Vis absorbance and fluorescence spectroscopy are complementary techniques used to quantify binding affinities and understand the microenvironment of the interaction. mdpi.comsciforschenonline.org
Fluorescence quenching studies are commonly used to determine binding kinetics. creative-proteomics.comfrontiersin.org When Bleomycin binds to proteins like HSA or AGP, it can quench their intrinsic fluorescence, which primarily originates from tryptophan residues. mdpi.comfrontiersin.org By titrating the protein with increasing concentrations of Bleomycin and measuring the decrease in fluorescence intensity, binding parameters can be calculated. sciforschenonline.orgfrontiersin.org For instance, studies have shown that Bleomycin congeners bind differently to HSA and AGP, with the fluorescence plot at 342 nm being the most discriminating for observing the binding to AGP. mdpi.com
UV-Vis spectroscopy monitors changes in the electronic absorption spectra of Bleomycin or the macromolecule upon complex formation. sciforschenonline.org While sometimes the changes are subtle, they can indicate an interaction between the drug and the protein, altering the electronic energy levels of the chromophores. mdpi.comsciforschenonline.org These techniques, often used in conjunction, have confirmed that Bleomycin binds to plasma proteins with a notable preference for AGP over HSA. mdpi.comnih.gov
Circular Dichroism Spectroscopy
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Bleomycin-Biomolecule Complexes
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the three-dimensional structure of molecules in solution, providing atomic-level details of Bleomycin-biomolecule complexes under near-physiological conditions. conductscience.com
Early NMR studies were crucial in assigning the proton signals of Bleomycin A2, which was challenging due to many overlapping signals. mdpi.com The advent of two-dimensional (2D) NMR techniques enabled the full assignment of the proton spectra of Bleomycin A2 and its congeners. mdpi.com This laid the groundwork for detailed structural studies of metallo-Bleomycin (M-BLM) complexes. mdpi.com
NMR has been instrumental in identifying the specific atoms in the Bleomycin molecule that coordinate with metal ions like Zn(II), Co(III), Ru(II), and the biologically crucial Fe(II). mdpi.comnih.gov For the Fe(II)BLM complex, paramagnetic NMR methods were used to determine which protons were influenced by the paramagnetic metal center, thus identifying the coordination sites. mdpi.com Studies on Ru(II)-BLM complexes using 1H NMR, alongside other spectroscopic methods, showed that the Ru(II) ion binds in a manner similar to Fe(II), involving the secondary amine, pyrimidine (B1678525) ring, deprotonated peptide nitrogen, histidine imidazole (B134444) nitrogen, and the α-amino nitrogen of β-aminoalanine. nih.gov Such studies provide a detailed picture of the metal-binding domain, which is essential for the molecule's DNA-cleaving activity. mdpi.com
Table 1: Key NMR Findings on Metallo-Bleomycin (M-BLM) Complexes
| Metal Ion | Key Findings from NMR Studies | References |
| Zn(II) | Full assignment of 1H and 13C NMR spectra achieved using 2D-NMR, providing a basis for solution structure determination. | mdpi.com |
| Fe(II) | Paramagnetic NMR identified protons near the metal center, helping to define the coordination sphere in the biologically active form. | mdpi.com |
| Co(III) | 15N-NMR studies helped identify the endogenous axial ligand as the primary amine of the β-aminoalanine moiety. | mdpi.com |
| Cu(I) | 1D and 2D NMR spectra comparison between apo- and Cu(I)BLM identified the primary and secondary amines, pyrimidine N2, and imidazole N4 as coordination sites. | mdpi.com |
| Ru(II) | 1H NMR confirmed an equimolar complex with coordination similar to Fe(II), involving five nitrogen atoms in the metal's coordination sphere. | nih.gov |
X-ray Crystallography for High-Resolution Structural Analysis of DNA-Bleomycin and Protein-Bleomycin Complexes
X-ray crystallography provides high-resolution, static snapshots of molecular structures, offering definitive evidence of binding modes and intermolecular interactions.
A landmark achievement in this area was the determination of the X-ray crystal structure of the Bleomycin resistance protein from the transposon Tn5 (BLMT), both alone and in complex with Bleomycin, at 1.7 Å and 2.5 Å resolution, respectively. rcsb.org The structure revealed that BLMT is a dimer that sequesters two Bleomycin molecules in a large pocket at the dimer interface. rcsb.orgnih.gov This was the first report of the crystal structure of Bleomycin itself. rcsb.org The analysis showed that in the bound state, Bleomycin adopts an extended conformation, with its bithiazole tail located far from the metal-binding domain. rcsb.org This conformation is different from that predicted when it is bound to DNA. rcsb.org The structure also confirmed that the primary amine of the β-aminoalanine moiety acts as an axial ligand for metal binding. rcsb.org
X-ray crystallography has also been used to study proteins involved in the pathways affected by Bleomycin, such as galectin-3 in Bleomycin-induced pulmonary fibrosis. The crystal structure of galectin-3 in complex with glycomimetic inhibitors revealed key interactions, such as stacking between arginine side chains and the inhibitor's phenyl-triazole moieties, which are crucial for high-affinity binding. ed.ac.uk
Molecular Dynamics Simulations to Explore DNA-Bleomycin Interactions at Atomic Level
Molecular Dynamics (MD) simulations complement experimental techniques by providing a dynamic view of molecular interactions over time. These computational methods are used to explore the conformational landscape, binding energies, and mechanisms of action at an atomic level. scirp.org
MD simulations have been extensively used to investigate the interaction between metalated Bleomycin and DNA. scirp.orgresearchgate.net These studies have explored how Bleomycin, complexed with metal co-factors like Fe(II) or Co(II), binds to DNA. scirp.org The results indicate that Fe(II)-Bleomycin binds more strongly to DNA and adopts a better structural orientation for abstracting the H4' hydrogen from the deoxyribose sugar, which is the key step initiating DNA strand cleavage. scirp.org The simulations show that the bithiazole tail of Bleomycin intercalates into the DNA minor groove, primarily at 5'-GC and 5'-GT sequences, while the metal-binding domain resides in the minor groove, positioning the reactive oxygen species for attack on the DNA backbone. scirp.orgresearchgate.net
Furthermore, replica exchange molecular dynamics (REMD) simulations have been used to investigate the inhibitory effects of Bleomycin on the aggregation of amyloid-beta (Aβ) and human islet amyloid polypeptide (hIAPP). rsc.org These simulations demonstrated that Bleomycin binds to the β-sheet regions of these peptides, destabilizing them and thereby inhibiting the formation of amyloid fibrils. rsc.org
Proteomics Approaches (e.g., LC-MS) for Identifying Protein Targets and Pathways
Proteomics, particularly liquid chromatography-mass spectrometry (LC-MS), has emerged as a powerful, high-throughput approach to identify the protein targets and signaling pathways affected by Bleomycin on a global scale. nih.govnih.gov
In the context of Bleomycin-induced pulmonary fibrosis, label-free and isobaric tag for relative and absolute quantitation (iTRAQ) based LC-MS approaches have been used to analyze changes in the lung proteome of animal models. nih.govresearchgate.net These studies identified hundreds of differentially expressed proteins upon Bleomycin treatment. researchgate.net Bioinformatic analysis of these proteins revealed the significant modulation of key signaling pathways. nih.govresearchgate.net
Table 2: Key Signaling Pathways Identified by Proteomics in Bleomycin-Induced Pathologies
| Pathology | Key Upregulated/Activated Pathways | Key Downregulated/Inhibited Pathways | Proteomics Method | References |
| Pulmonary Fibrosis | PI3K/Akt signaling, Wnt signaling, Extracellular matrix (ECM) receptor interaction, Renin-angiotensin system | Natural killer cell signaling, PTEN signaling (therapeutically targeted) | Label-free LC-MS, iTRAQ LC-MS | nih.govnih.govresearchgate.net |
| Hepatocellular Carcinoma (DDR) | Chromosome remodeling, DNA/RNA processing, DNA repair, Cell cycle arrest, Apoptosis | - | Dual-tagging quantitative LC-MS/MS | plos.org |
For example, in a mouse model of pulmonary fibrosis, Ingenuity Pathway Analysis of the proteomic data identified PI3K/Akt and Wnt signaling as the most significant pro-fibrotic pathways activated by Bleomycin. nih.govnih.gov Key mediator proteins such as mTOR and ERK were found to be upregulated. nih.gov In another study on hepatocellular carcinoma cells, a quantitative proteomic approach was used to map the network of proteins that interact with the 14-3-3ε protein in response to Bleomycin-induced DNA damage. plos.org This revealed that 14-3-3ε coordinates multiple pathways, including DNA repair, cell cycle arrest, and apoptosis, by interacting with various pathway-specific proteins like the MAP kinase TAK1. plos.org These proteomics studies provide a systems-level view of the cellular response to Bleomycin, identifying novel protein targets and complex signaling networks. nih.govplos.org
DNA Damage Assays (e.g., COMET Assay, γ-H2AX Assays, DNA Footprinting)
The genotoxic effects of Bleomycin hydrochloride are primarily attributed to its ability to induce single- and double-strand breaks in DNA. scirp.org A suite of advanced assays is employed to detect and quantify this damage, providing critical insights into its mechanism of action. The process is initiated when the bleomycin-Fe(II) complex is activated by oxygen, leading to the abstraction of a hydrogen atom from the C4' position of a deoxyribose sugar, which generates a 4'-radical intermediate. mdpi.com This event ultimately results in strand scission. mdpi.com
COMET Assay (Single-Cell Gel Electrophoresis): The COMET assay is a sensitive method for detecting DNA strand breaks in individual cells. iaea.org Under alkaline conditions, the assay can detect single-strand breaks, double-strand breaks, and alkali-labile sites. In this technique, cells are embedded in agarose (B213101) on a microscope slide, lysed, and then subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail," while undamaged DNA remains in the "head." The intensity and length of the tail are proportional to the amount of DNA damage.
Research has utilized the COMET assay to evaluate the sensitivity of cells to bleomycin. In one study, peripheral blood lymphocytes from breast cancer patients showed a higher level of bleomycin-induced DNA damage compared to healthy control subjects, suggesting increased sensitivity to the compound's genotoxic effects. nih.gov
Table 1: Research Findings on Bleomycin-Induced DNA Damage using the COMET Assay
| Parameter | Observation in Exposed Group vs. Control | Significance | Reference |
| Comet Tail Length | Significantly higher in individuals exposed to genotoxic agents, with bleomycin used as a positive control for sensitivity. | Indicates a greater extent of DNA strand breaks. | iaea.org |
| Comet Tail Moment | Significantly higher, reflecting more extensive DNA fragmentation. | Correlates with the overall level of DNA damage. | iaea.org |
| Cellular Sensitivity | Lymphocytes from breast cancer patients exhibited higher levels of DNA damage after bleomycin exposure. | Suggests a weaker DNA repair capacity or higher susceptibility in the patient group. | nih.gov |
γ-H2AX Assays: The phosphorylation of the histone variant H2AX at serine 139, creating γ-H2AX, is one of the earliest cellular responses to the formation of DNA double-strand breaks (DSBs). jst.go.jp The detection of γ-H2AX foci through immunofluorescence has become a highly sensitive and specific marker for quantifying DSBs. jst.go.jpunimedizin-mainz.de When bleomycin induces a DSB, kinases such as ATM and DNA-PK are activated and phosphorylate H2AX at the damage site, leading to the recruitment of DNA repair proteins. jst.go.jp
Studies have demonstrated a time-dependent increase in γ-H2AX expression in various cell types following treatment with bleomycin. jst.go.jp For instance, in mouse intestine models, a significant rise in γ-H2AX levels was observed 2-6 hours after bleomycin injection, with immunoreactive cells primarily located in the lower part of the crypts where active cell proliferation occurs. jst.go.jp The γ-H2AX assay is considered more sensitive and robust than the comet assay for detecting certain types of DNA damage. unimedizin-mainz.de
DNA Footprinting: DNA footprinting is a high-resolution technique used to identify the precise binding and cleavage sites of DNA-binding agents like bleomycin. The method involves treating a radioactively end-labeled DNA fragment with the cleaving agent, followed by separation of the resulting DNA fragments by gel electrophoresis. The sites cleaved by bleomycin will be represented by bands on the gel. A "footprint," or a region where no cleavage occurs, would indicate a protein or molecule protecting that DNA sequence. However, in the case of a cleaving agent like bleomycin, the pattern of bands reveals its sequence preference.
Through such analyses, it has been definitively established that bleomycin preferentially cleaves DNA at specific dinucleotide sequences, most notably 5'-GT and 5'-GC sites. mdpi.com This sequence selectivity is a critical aspect of its mechanism, and DNA footprinting provides the granular detail needed to map these preferential cleavage locations across a given DNA sequence. mdpi.com
Chemical Array Platforms for High-Throughput Structure-Affinity Relationship Studies
Chemical array platforms provide a powerful high-throughput methodology for investigating structure-affinity relationships (SARs). researchgate.netnih.gov These platforms allow for the simultaneous screening of numerous compounds immobilized on a solid surface to identify their interactions with specific protein targets. This approach is particularly valuable for complex natural products like bleomycin, where synthesizing and testing individual analogs one by one would be exceedingly time-consuming. acs.org
A notable study utilized a photocrosslinked chemical array to probe the SARs of bleomycin derivatives. researchgate.netnih.gov In this research, an array containing 2000 natural products, including 50 different bleomycin (BLM) derivatives, was probed with cell lysates containing an overexpressed red fluorescent protein (RFP)-fused version of the bleomycin resistance protein, Shble. researchgate.netnih.gov The binding interactions were detected via the fluorescence of the tagged protein.
The key findings from this high-throughput screening were:
Importance of the C-terminal Tail: BLM derivatives with long C-terminal tails exhibited the strongest binding signals to the Shble protein. researchgate.netnih.gov
Role of the Pyrimidoblamic Acid (PBA) Moiety: The propionamide (B166681) part of the PBA domain was also identified as being crucial for the binding interaction. researchgate.netnih.gov
Validation of On-Chip Results: The binding intensities observed on the chemical array showed a strong positive correlation with association constants determined independently through Isothermal Titration Calorimetry (ITC), with a correlation coefficient (r²) of 0.663. researchgate.netnih.gov This confirmed that the results were not an artifact of the immobilization process and accurately reflected the binding affinities in solution. researchgate.net
This research demonstrates the utility of chemical arrays not just for discovering protein ligands but also for rapidly gaining detailed insights into the structural requirements for molecular recognition, guiding the rational design of new analogs. researchgate.netresearchgate.net
Table 2: Summary of Structure-Affinity Relationship Findings for Bleomycin via Chemical Array
| Structural Domain | Role in Binding to Shble Protein | Supporting Evidence | Reference |
| C-terminal Tail | Critically important; derivatives with long tails showed strong binding. | High fluorescence signals on the chemical array for long-tailed derivatives. | researchgate.netnih.gov |
| Pyrimidoblamic Acid (PBA) | The propionamide moiety within this domain is important for binding. | On-chip SAR data and supported by X-ray crystal structure of the Shble-BLM A6 complex. | researchgate.netnih.gov |
| Overall Structure | Multiple domains contribute to the recognition by the resistance protein. | On-chip SARs suggested several domains are important for recognition. | researchgate.net |
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization of Binding
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event. tainstruments.comspringernature.com It is considered a gold-standard method for characterizing the thermodynamics of interactions between molecules, such as bleomycin and its DNA target, in solution. tainstruments.comnih.gov A single ITC experiment can determine all the key thermodynamic parameters of an interaction: the binding constant (Kₐ), stoichiometry (n), enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). plos.orgaimspress.com
The process involves titrating a solution of the ligand (e.g., bleomycin) into a cell containing the macromolecule (e.g., DNA) and measuring the minute temperature changes that occur upon binding. plos.org
Enthalpy (ΔH): Directly measured from the heat of binding, it reflects the changes in bonding energy (e.g., hydrogen bonds, van der Waals forces) upon complex formation. aimspress.com
Entropy (ΔS): Calculated from the Gibbs-Helmholtz equation (ΔG = ΔH - TΔS), it reflects the change in the system's disorder, including contributions from conformational changes and the release of bound water molecules.
ITC has been used to validate findings from other screening methods and to provide a deeper understanding of the forces driving bleomycin's interaction with DNA and resistance proteins. For instance, ITC was used to confirm the SAR data obtained from chemical arrays, showing a good correlation between the on-chip binding signals of bleomycin derivatives to Shble protein and their measured association constants. nih.gov
Detailed thermodynamic studies have also been conducted on the DNA cleavage reaction itself. A thermokinetic investigation of the cleavage of calf thymus DNA by Bleomycin A5 in the presence of Fe(II) determined the molar reaction enthalpy to be highly exothermic. researchgate.net
Table 3: Thermodynamic Parameters for Bleomycin and a Mimic Complex Interacting with DNA
| Compound/System | Parameter | Value | Technique | Significance | Reference |
| Bleomycin A5 + Fe²⁺ + O₂ | Molar Reaction Enthalpy (ΔH) for DNA cleavage | -577 ± 19 kJ mol⁻¹ | Microcalorimetry | Indicates a strongly exothermic and favorable cleavage reaction. | researchgate.net |
| Bleomycin A5 + Fe²⁺ + O₂ | Michaelis Constant (Kₘ) for calf thymus DNA | (2.04 ± 0.38) × 10⁻⁵ mol dm⁻³ | Microcalorimetry | Reflects the substrate concentration at which the reaction rate is half of Vmax. | researchgate.net |
| Bleomycin-mimic Fe(II) complex | Binding Constant (Kₑ) with Calf Thymus DNA | 5.53 × 10⁵ M⁻¹ | Fluorescence Spectroscopy | Shows strong binding affinity to DNA. | frontiersin.org |
| Bleomycin-mimic Fe(II) complex | Enthalpy Change (ΔH) | ~ 0 kJ mol⁻¹ | Van't Hoff Analysis | Suggests that electrostatic interactions are the primary driving force for binding. | frontiersin.org |
| Bleomycin-mimic Fe(II) complex | Entropy Change (ΔS) | Positive | Van't Hoff Analysis | A positive entropy change is consistent with binding driven by electrostatic forces. | frontiersin.org |
Drug Discovery and Development Research Directions for Bleomycin Hydrochloride
Rational Design and Synthesis of Novel Bleomycin (B88199) Analogues with Modified Properties
A primary goal in the development of new bleomycin (BLM) analogues is to improve their therapeutic index by enhancing antitumor activity while reducing toxicity, particularly lung-related side effects. nih.govresearchgate.net
Researchers are actively pursuing the synthesis of novel BLM analogues with modified properties. nih.gov One notable example is the development of deglycosylated bleomycin, which lacks the D-mannosyl-L-gulose disaccharide moiety. researchgate.net Studies in rodent models have shown that this analogue retains the antitumor efficacy of the parent compound but without inducing significant weight loss or pulmonary toxicity. researchgate.net The lack of toxicity is attributed to its inability to trigger caspase-1 activation and the production of profibrotic and inflammatory cytokines. researchgate.net
Another approach involves modifying the C-terminal substituent side chain. Research has indicated a positive correlation between the hydrophobicity of this side chain and the analogue's antitumor activity. nih.gov This is linked to an increased DNA binding affinity and cleavage efficiency. nih.gov
Engineered biosynthesis is also a promising avenue for creating novel BLM analogues. By manipulating the biosynthetic pathways, researchers can produce analogues with specific structural modifications. nih.govresearchgate.net For instance, liblomycin has been developed as an analogue with potentially less pulmonary toxicity than bleomycin. nih.gov These synthetic and biosynthetic efforts are guided by an increasing understanding of the structure-activity relationships of different domains of the bleomycin molecule, including both the terminal amine and sugar moieties. researchgate.netacs.orgresearchgate.net
Table 1: Examples of Novel Bleomycin Analogues and their Modified Properties
| Analogue | Modification | Key Finding | Reference |
| Deglycosylated Bleomycin | Deletion of the D-mannosyl-L-gulose disaccharide | Retains antitumor activity without pulmonary toxicity. | researchgate.net |
| Liblomycin | Not specified | Appears to possess less pulmonary toxicity. | nih.gov |
| C-terminus Modified Analogues | Increased hydrophobicity of the C-terminus substituent | Enhanced antitumor activity due to increased DNA binding and cleavage. | nih.gov |
Strategies to Overcome Mechanisms of Bleomycin Resistance
The development of resistance to bleomycin is a significant clinical challenge that can limit its long-term efficacy. nih.gov Several mechanisms contribute to this resistance, and researchers are exploring various strategies to overcome them.
One of the primary mechanisms of resistance is the enzymatic inactivation of bleomycin by bleomycin hydrolase (BLH), an enzyme that is poorly expressed in the lungs, contributing to the drug's organ-specific toxicity. nih.govmdpi.com In cancer cells, increased levels or activity of BLH can lead to resistance. mdpi.comspandidos-publications.com Studies have shown that knockdown of BLH using RNA interference can increase the sensitivity of cancer cells to bleomycin. spandidos-publications.com Furthermore, inhibitors of thiol proteases, such as E-64, have been shown to potentiate the cytotoxicity of peplomycin (B1231090) (a bleomycin analogue) by inhibiting intracellular BLH activity. nih.gov
Other resistance mechanisms include altered drug uptake and efflux, increased antioxidant levels, and enhanced DNA repair capabilities. nih.gov Strategies to counteract these include:
Inhibition of Efflux Pumps: Developing molecules that can block the efflux pumps responsible for removing bleomycin from the cell. frontiersin.org
Enhancing Cellular Uptake: Utilizing methods to increase the intracellular concentration of the drug. conicet.gov.ar
Targeting DNA Repair Pathways: Combining bleomycin with inhibitors of DNA repair enzymes to prevent the cancer cells from repairing the drug-induced DNA damage. apimtherapeutics.com
Modulating Antioxidant Defenses: Overcoming resistance mediated by elevated antioxidant levels. nih.gov
Research has also identified a genetic suppressor element, GSEBLM, which is related to the SRPK1 gene and confers bleomycin resistance. aacrjournals.org Understanding the role of such genetic factors provides new targets for overcoming resistance.
Development of Targeted Delivery Systems for Bleomycin Hydrochloride
To enhance the therapeutic efficacy of bleomycin and minimize its systemic toxicity, significant research efforts are directed towards the development of targeted drug delivery systems (TDDS). nih.govingentaconnect.com These systems aim to deliver the drug specifically to tumor sites, thereby increasing its local concentration and reducing exposure to healthy tissues. nih.gov
Nanoparticle-Based Delivery Platforms (e.g., Gold Nanoparticles, Nanoliposomes, Nanoniosomes)
Nanoparticles serve as versatile carriers for bleomycin, offering advantages such as improved stability, controlled release, and the potential for targeted delivery. mdpi.com
Gold Nanoparticles (GNPs): GNPs can be functionalized and complexed with bleomycin (GNP-BLM). mdpi.com Studies have demonstrated that GNP-BLM can lead to a significant decrease in cancer cell growth compared to free bleomycin. mdpi.com GNPs also act as radiosensitizers, further enhancing the therapeutic effect when combined with radiation therapy. mdpi.com
Nanoliposomes: These are lipid-based vesicles that can encapsulate bleomycin. nih.govfrontiersin.org Liposomal formulations can improve the drug's pharmacokinetic profile and reduce its toxicity. waocp.com Different liposome (B1194612) compositions, such as fusogenic or pegylated vesicles, have shown varying degrees of efficacy. nih.gov
Nanoniosomes: These are non-ionic surfactant-based vesicles that have been investigated for bleomycin delivery. waocp.com They offer good stability and can be formulated to target specific cancer cells. waocp.com
Magnetite Nanoparticles: Polyacrylic acid-coated magnetite nanoparticles have been prepared to carry bleomycin, showing high drug loading capacity and favorable release properties. researchgate.net
Table 2: Physicochemical Properties of Bleomycin-Loaded Nanoliposomes
| Formulation | Particle Size (nm) | Zeta Potential (mV) | Entrapment Efficiency (%) | Drug Loading (%) | Reference |
| FL-Bleomycin | <100 | Not specified | ~78 | ~11 | frontiersin.org |
| L-Bleomycin | <100 | Not specified | Not specified | Not specified | frontiersin.org |
| FA-Nanoniosomes | 230 ± 15 | -28 ± 2 | Not specified | Not specified | waocp.com |
Ligand-Targeted Delivery Strategies (e.g., Folic Acid Conjugation)
To achieve active targeting, nanoparticles carrying bleomycin can be decorated with ligands that bind to receptors overexpressed on the surface of cancer cells. nih.gov
Folic Acid Conjugation: The folate receptor is frequently overexpressed in various cancers, including oral, ovarian, cervical, and breast cancer. waocp.comwaocp.comtandfonline.com By conjugating folic acid to nanocarriers like liposomes or niosomes, these delivery systems can selectively target and be internalized by cancer cells. waocp.comwaocp.comnih.gov Studies have shown that folate-targeted liposomal bleomycin (FL-BLM) significantly increases cytotoxicity against cancer cells compared to non-targeted formulations and conventional bleomycin. tandfonline.comresearchgate.net For example, FL-BLM exhibited lower IC50 values in ovarian and oral cancer cell lines compared to non-targeted liposomes. waocp.com This enhanced efficacy is attributed to increased cellular uptake and induction of apoptosis and cell cycle arrest, particularly in the G2/M phase. waocp.comtandfonline.com
Physical Enhancement Methods for Delivery (e.g., Photochemical Internalization, Ultrasound)
Physical methods can be employed to enhance the delivery and intracellular release of bleomycin, thereby increasing its cytotoxic effect. nih.gov
Photochemical Internalization (PCI): PCI is a technique that uses a photosensitizer and light to rupture endosomal and lysosomal membranes, allowing drugs that are trapped in these vesicles to escape into the cytosol and reach their intracellular targets. apimtherapeutics.comnih.gov PCI has been shown to significantly enhance the efficacy of bleomycin in various cancer cell lines, including bladder and head and neck cancer. mdpi.comapimtherapeutics.com This method overcomes the membrane barrier, which is a major factor in bleomycin resistance. apimtherapeutics.com PCI can also be combined with other delivery methods, such as hydrogels, to provide localized and sustained drug release followed by light-triggered activation. mdpi.comscholars.direct
Ultrasound: Focused ultrasound, in a technique known as sonochemical internalization (SCI), can be used to activate sonosensitizers, leading to the enhanced delivery of co-administered drugs like bleomycin. unlv.edu This approach offers the advantage of deeper tissue penetration compared to light-based methods. unlv.edu Additionally, the combination of electroporation and sonoporation has been shown to synergistically increase the intracellular delivery of bleomycin. nih.gov
Combination Strategies and Molecular Interactions for Enhanced Efficacy
Combining bleomycin with other therapeutic agents or modalities is a key strategy to improve treatment outcomes, overcome resistance, and potentially reduce toxicity by using lower doses of each agent. asco.orgmdpi.com
Combination with other Chemotherapeutic Agents:
Cisplatin (B142131): The combination of bleomycin and cisplatin is used clinically, particularly for cervical cancer. asco.orgascopubs.org In vitro studies have demonstrated a synergistic cytostatic effect on HeLa cells, especially at concentrations where the individual drugs are not highly toxic. asco.orgascopubs.org
Paclitaxel (B517696): The simultaneous combination of paclitaxel and bleomycin has shown synergistic effects in non-small cell lung cancer and ovarian cancer cells. nih.gov This is attributed to bleomycin's ability to cause G2 phase cell cycle arrest, which may increase the cytotoxicity of taxanes. nih.gov
Hesperidin (B1673128): Combining the natural flavonoid hesperidin with bleomycin has demonstrated synergistic antiproliferative, apoptotic, and anti-angiogenic effects in lung cancer cells. mdpi.com This combination may allow for the use of lower, less toxic doses of bleomycin. mdpi.com
Combination with Gene Therapy: The combination of bleomycin with suicide gene therapy (herpes simplex virus thymidine (B127349) kinase/ganciclovir) or interferon-β gene transfer has shown greater antitumor efficacy in human melanoma cell lines, effectively targeting tumor-initiating cells. conicet.gov.ar
Combination with Radiation: While bleomycin alone has a limited ability to enhance the effects of radiation, its efficacy as a radiosensitizer is greatly increased when delivered via photochemical internalization. mdpi.com Gold nanoparticles carrying bleomycin also act as potent radiosensitizers. mdpi.com The molecular interactions between bleomycin and X-ray damage involve the induction of DNA single-strand breaks by bleomycin, although it does not appear to significantly inhibit the repair of X-ray-induced breaks. nih.gov
Combination with DNA Damage Response Inhibitors: The cytotoxicity of PCI-bleomycin can be further enhanced by combining it with agents that impair DNA damage responses, such as the peptide drug ATX-101. apimtherapeutics.comnih.gov
Synergistic Effects with Enzyme Inhibitors
The therapeutic efficacy of this compound, a potent glycopeptide antibiotic used in cancer chemotherapy, can be significantly enhanced through combination with various enzyme inhibitors. These inhibitors often target cellular processes that, when blocked, render cancer cells more susceptible to the DNA-damaging effects of bleomycin. Key areas of research have focused on inhibitors of DNA repair enzymes and histone deacetylases.
DNA Repair Enzyme Inhibitors
A primary mechanism of resistance to bleomycin is the cell's ability to repair the DNA strand breaks induced by the drug. Consequently, inhibiting the enzymes involved in these repair pathways is a promising strategy to augment bleomycin's cytotoxicity.
Poly (ADP-ribose) Polymerase (PARP) Inhibitors: PARP enzymes, particularly PARP-1, play a crucial role in the repair of single-strand DNA breaks (SSBs). imrpress.com When SSBs are not repaired, they can lead to the formation of more lethal double-strand breaks (DSBs) during DNA replication. researchgate.net Bleomycin induces DNA damage, and inhibiting PARP-1 can therefore enhance its antitumor activity. imrpress.com Preclinical studies have demonstrated that PARP inhibitors, such as olaparib (B1684210) and ABT-888, can sensitize tumor cells to DNA-damaging agents like bleomycin. researchgate.netaacrjournals.org For instance, combining the PARP inhibitor olaparib with bleomycin in electrochemotherapy showed a synergistic effect in BRCA1-mutated triple-negative breast cancer cells, leading to an increased number of DNA double-strand breaks. researchgate.net Similarly, early research indicated that PARP inhibitors like benzamide (B126) could enhance the cell-killing effects of bleomycin in carcinoma cells. oup.com The rationale is that by preventing the repair of bleomycin-induced DNA lesions, the accumulation of damage overwhelms the cell, leading to apoptosis. imrpress.com
DNA Polymerase Beta (Pol β) Inhibitors: DNA polymerase beta is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing damaged DNA bases and single-strand breaks. jhu.edu Overexpression of Pol β has been observed in many tumor types. jhu.edu Researchers have developed mechanism-based irreversible inhibitors of Pol β that have been shown to work synergistically with DNA damaging agents like bleomycin to kill cancer cells. jhu.edu For example, a proinhibitor, pro-13, which is converted into an active inhibitor within the cell, significantly potentiated the cytotoxicity of bleomycin in HeLa cells. nih.gov The presence of this inhibitor led to a greater accumulation of DNA damage, demonstrating that targeting the BER pathway can be an effective strategy to enhance bleomycin's therapeutic effect. nih.gov
Histone Deacetylase (HDAC) Inhibitors
Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure that can be less accessible to DNA-damaging agents. HDAC inhibitors promote a more open chromatin structure, potentially increasing the access of drugs like bleomycin to the DNA. nih.gov
Preclinical studies have shown that combining HDAC inhibitors with DNA-damaging agents, including bleomycin, can result in synergistic antitumor effects. nih.gov For example, sequential treatment of prostate cancer cells with an HDAC inhibitor followed by bleomycin led to a more pronounced sensitization of the cancer cells to the DNA-damaging agent. nih.gov In models of idiopathic pulmonary fibrosis (IPF), the HDAC inhibitor suberoylanilide hydroxamic acid (SAHA) was shown to induce apoptosis in lung fibroblasts and ameliorate bleomycin-induced pulmonary fibrosis in mice, suggesting a potential therapeutic synergy. ersnet.org The combination of HDAC inhibitors with agents that induce DNA damage is an area of active investigation for cancer therapy. nih.gov
Table 1: Synergistic Effects of this compound with Enzyme Inhibitors
| Enzyme Inhibitor | Specific Agent(s) | Cancer/Disease Model | Key Research Findings | Proposed Mechanism of Synergy | Reference(s) |
|---|---|---|---|---|---|
| PARP Inhibitors | Olaparib | BRCA1-mutated triple-negative breast cancer cells (HCC1937) | Potentiated the effectiveness of electrochemotherapy with bleomycin; synergistic effect observed. | Increased number of DNA double-strand breaks due to inhibition of repair. | researchgate.net |
| ABT-888 | Preclinical tumor models | Potentiates DNA-damaging agents. | Inhibition of base excision repair pathway, sensitizing cells to DNA damage. | aacrjournals.org | |
| Benzamide | Ehrlich ascites carcinoma cells | Enhanced cell-killing effects of bleomycin. | Blocking of DNA damage repair. | oup.com | |
| DNA Polymerase β Inhibitor | Pro-13 (proinhibitor) | HeLa cells | Significantly increased cytotoxicity of bleomycin. | Inhibition of base excision repair, leading to accumulation of DNA abasic sites. | nih.gov |
| Histone Deacetylase (HDAC) Inhibitors | General HDACi | Prostate cancer cells | Sequential treatment sensitized cancer cells to bleomycin. | HDACi create a more open chromatin structure, increasing DNA accessibility for bleomycin. | nih.gov |
| Suberoylanilide hydroxamic acid (SAHA) | Idiopathic Pulmonary Fibrosis (IPF) fibroblasts, murine model of pulmonary fibrosis | Induced apoptosis in fibroblasts and improved lung function in bleomycin-induced fibrosis model. | Epigenetic modulation, including upregulation of pro-apoptotic genes. | ersnet.org |
Combination with other Molecularly Targeted Agents and Signaling Pathway Modulators
To improve therapeutic outcomes and potentially overcome resistance, this compound is often investigated in combination with other molecularly targeted agents and drugs that modulate specific signaling pathways. These combinations aim to attack cancer cells through multiple, often complementary, mechanisms.
Combination with Platinum-Based Agents
Cisplatin is a cornerstone of chemotherapy for various cancers, and its combination with bleomycin is a well-established regimen, particularly for testicular cancer. nih.gov The synergistic interaction between these two agents has been studied at the cellular level. In vitro studies on HeLa cervical cancer cells demonstrated that the combined application of bleomycin and cisplatin resulted in significantly greater cytotoxicity than either drug alone, especially at lower, non-toxic concentrations of each agent. ascopubs.orgasco.org This suggests that the two drugs interact synergistically to enhance their anticancer effects. ascopubs.orgasco.org
Modulators of Cell Signaling Pathways
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs): The role of EGFR signaling in the context of bleomycin-induced effects, particularly in the lung, has yielded conflicting results. EGFR and its ligands are often upregulated following lung injury. physiology.org Some studies suggest that EGFR TKIs like gefitinib (B1684475) could prevent bleomycin-induced pulmonary fibrosis by inhibiting fibroblast proliferation. mdpi.comnih.gov Conversely, other research indicates that EGFR inhibition with agents like gefitinib (also known as ZD1839) or erlotinib (B232) could actually augment bleomycin-induced pulmonary fibrosis by impairing the regenerative proliferation of epithelial cells needed for repair. aacrjournals.orgnih.gov These contradictory findings, potentially influenced by the specific mouse strains used in the models, highlight the complexity of this interaction and suggest that caution is warranted when combining EGFR-TKIs with bleomycin, especially in patients with pre-existing pulmonary conditions. mdpi.comaacrjournals.org
Transforming Growth Factor-Beta (TGF-β) Pathway Modulators: The TGF-β signaling pathway is critically involved in cell cycle regulation, apoptosis, and fibrosis. nih.gov Bleomycin has been shown to induce DNA damage that triggers the TGF-β pathway, leading to cell cycle arrest and apoptosis in cervical cancer cells. nih.gov Specifically, bleomycin can upregulate components of the TGF-β cascade, which in turn activates downstream effectors like p21, contributing to its antitumor activity. nih.gov This suggests that the efficacy of bleomycin is, in part, mediated through its modulation of the TGF-β signaling pathway.
PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Research has shown that bleomycin can induce premature senescence in lung cancer cells by downregulating the tumor suppressor PTEN. nih.gov This downregulation leads to the activation of the PI3K/Akt/mTOR signaling pathway, which plays a role in modulating bleomycin-induced senescence. nih.gov This identifies PTEN and the PI3K/Akt/mTOR pathway as potential targets for modulating the cellular response to bleomycin. nih.gov
Natural Compounds as Signaling Modulators: Certain natural compounds can influence cancer-related signaling pathways and enhance the effects of conventional chemotherapy. For example, the flavonoid hesperidin, when combined with bleomycin, showed synergistic anticancer effects on non-small cell lung cancer cells. mdpi.com The combination significantly increased apoptosis and autophagy compared to bleomycin alone. mdpi.com This was associated with increased expression of the tumor suppressor p53, which plays a key role in activating apoptosis. mdpi.com
Table 2: Combination of this compound with Molecularly Targeted Agents and Signaling Pathway Modulators
| Combination Agent/Target | Specific Agent(s) | Cancer/Disease Model | Key Research Findings | Mechanism of Interaction/Modulation | Reference(s) |
|---|---|---|---|---|---|
| Platinum-Based Agent | Cisplatin | HeLa cervical cancer cells | Synergistic cytostatic effect; greater efficacy than either drug alone, especially at non-toxic concentrations. | The precise mechanism of in vitro synergy is not fully elucidated but involves enhanced cytotoxicity. | ascopubs.orgasco.org |
| EGFR Tyrosine Kinase Inhibitor | Gefitinib (ZD1839), Erlotinib | Murine models of pulmonary fibrosis | Conflicting results: some studies show prevention of fibrosis, others show augmentation of fibrosis. | Inhibition of fibroblast proliferation vs. reduction of regenerative epithelial proliferation. | physiology.orgmdpi.comnih.govaacrjournals.orgnih.gov |
| TGF-β Pathway | (Bleomycin as modulator) | HeLa cervical cancer cells | Bleomycin activates the TGF-β pathway to induce cell cycle arrest and apoptosis. | Upregulation of GADD45A and GDF11, stabilizing p53. | nih.gov |
| PI3K/Akt/mTOR Pathway | (Bleomycin as modulator via PTEN) | Lung cancer cells | Bleomycin downregulates PTEN, activating the PI3K/Akt/mTOR pathway and inducing premature senescence. | Suppression of autophagy via the PI3K/Akt/mTOR pathway. | nih.gov |
| Natural Flavonoid | Hesperidin | A549 non-small cell lung cancer cells | Synergistic amplification of antiproliferative, apoptotic, and autophagic effects. | Enhanced DNA damage leading to greater activation of apoptotic (via p53) and autophagic pathways. | mdpi.com |
Q & A
Q. What are the primary mechanisms by which bleomycin hydrochloride induces DNA damage in experimental models?
this compound induces DNA damage through two main pathways: (1) direct cleavage of DNA via oxidative stress, generating single-strand breaks (SSBs) and double-strand breaks (DSBs), and (2) formation of apurinic/apyrimidinic (AP) sites through abstraction of specific hydrogen atoms from deoxyribose . Its activity is iron-dependent, where Fe²⁺-bleomycin complexes bind to DNA and generate free radicals. Researchers should validate DNA damage using comet assays (for SSBs/DSBs) or alkaline elution, complemented by γ-H2AX immunofluorescence for DSB quantification .
Q. What are standardized in vitro protocols for studying bleomycin’s cytotoxic effects?
Typical protocols involve exposing cell lines (e.g., human lymphocytes, UT-SCC variants) to this compound at 1–100 μM for 24–48 hours . For lung fibrosis models, RLE-6TN and A549 cells are treated with 50–100 μM for 24–48 hours to induce fibrotic markers like α-SMA and collagen I . Dose-response curves should account for cell-type variability; IC₅₀ values range from 4.0 nM (UT-SCC-19A) to 14.2 nM (UT-SCC-12A) .
Q. How is this compound used to establish animal models of pulmonary fibrosis?
In mice (e.g., 8-week-old BALB/c males), intratracheal administration of 3.5–5.0 mg/kg induces fibrosis within 7–21 days. Key endpoints include lung hydroxyproline content (collagen deposition), histopathology (Masson’s trichrome), and expression of fibrotic markers (α-SMA, collagen I) . Weight loss at day 4 post-administration is a common transient side effect .
Q. How do researchers distinguish between this compound and bleomycin sulfate in experimental design?
The hydrochloride form (CAS 67763-87-5) is preferred for in vitro studies due to higher solubility in aqueous buffers (80 mg/mL in H₂O vs. 45 mg/mL in DMSO for sulfate) . Sulfate derivatives (e.g., CAS 9041-93-4) may differ in pharmacokinetics and are less commonly used in fibrosis models . Confirm salt form via HPLC or infrared spectroscopy .
Q. What quality control measures ensure this compound’s consistency in research?
Validate purity using HPLC to confirm the ratio of bleomycin A2 (55–70%) and B2 (25–32%), with total A2+B2 ≥85% . Check for hygroscopicity by storing lyophilized powder at -20°C in airtight, light-protected containers .
Advanced Research Questions
Q. How should researchers address variability in bleomycin’s cytotoxicity across cell lines?
Differential sensitivity arises from DNA repair capacity (e.g., ERCC1 overexpression in UT-SCC-12A/B ) and cellular redox status. Pre-screen cell lines for ERCC1 and XPF expression. Use paired isogenic lines (e.g., repair-proficient vs. deficient) to isolate repair mechanisms .
Q. What strategies optimize bleomycin dosing in vivo to balance efficacy and toxicity?
Adjust doses based on strain-specific susceptibility: BALB/c mice tolerate ≤5 mg/kg intratracheally, while C57BL/6 may require lower doses. Monitor hydroxyproline levels at day 14 post-administration to avoid over-fibrosis . Combine with dexamethasone (1 mg/kg) to mitigate inflammation-driven variability .
Q. How can bleomycin be combined with other agents to study synergistic DNA damage?
Co-treat with cisplatin or radiation to enhance DSBs. For example, pre-treat cells with 2 Gy irradiation followed by 10 nM bleomycin to amplify clastogenic effects . Use PARP inhibitors (e.g., olaparib) to block SSB repair and exacerbate bleomycin-induced lethality .
Q. How to resolve contradictory data on bleomycin’s role in activating specific DNA repair pathways?
Discrepancies may arise from cell-type-specific repair mechanisms. In p53-proficient cells, bleomycin predominantly activates non-homologous end joining (NHEJ), while homologous recombination (HR) dominates in p53-null lines . Use siRNA knockdown (e.g., Ku70 for NHEJ, BRCA1 for HR) to clarify pathway contributions .
Q. What methodologies ensure bleomycin stability in long-term studies?
Prepare fresh solutions in sterile H₂O (pH 4.5–6.0) to prevent hydrolysis. For storage, aliquot dissolved bleomycin at -80°C for ≤2 years; avoid freeze-thaw cycles . Validate activity post-storage using clonogenic assays .
Q. Are there validated alternatives to rodent models for bleomycin-induced fibrosis studies?
3D lung organoids or precision-cut lung slices (PCLS) from human tissue can mimic fibrotic progression without inter-species variability. Treat PCLS with 50 μM bleomycin for 72 hours and quantify TGF-β1 secretion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
